Chloromethyl 3-chlorononanoate is a specialized bifunctional alkylating agent featuring a lipophilic nonanoate backbone, a
-chloro substituent, and a reactive chloromethyl ester moiety. While reported in phytochemical GC-MS libraries as a trace constituent, its chemical structure suggests high utility as a soft alkylating prodrug linker or a specialized intermediate in lipid-drug conjugate synthesis.
The synthesis requires a high degree of regiochemical control to establish the chlorine at the 3-position (C3) and chemoselectivity to install the hydrolytically unstable chloromethyl ester.
Retrosynthetic Analysis
The pathway is designed via a convergent disconnection approach :
Primary Disconnection (Ester Linkage): The sensitive chloromethyl ester is installed last to prevent premature hydrolysis.
Secondary Disconnection (C3-Chlorine): The 3-chloro motif is generated via regioselective hydrochlorination of an
-unsaturated precursor (2-nonenoic acid).
Backbone Assembly: The C9 skeleton is constructed via a Knoevenagel-Doebner condensation of heptanal.
Figure 1: Retrosynthetic logic flow from target to commercially available starting materials.
Phase 1: Backbone Assembly (Synthesis of 2-Nonenoic Acid)
Objective: Construct the C9 carbon chain with requisite unsaturation for subsequent functionalization.
Reaction Logic
A standard Knoevenagel-Doebner condensation is utilized. Heptanal reacts with malonic acid in pyridine.[4] The decarboxylation occurs in situ, driving the equilibrium toward the thermodynamically stable trans-alkene.
Add heptanal dropwise at 0°C to prevent exotherms.
Add piperidine catalyst.
Heat to 80°C for 2 hours , then reflux (115°C ) for 3 hours to ensure complete decarboxylation.
Critical Step: Pour reaction mixture into ice-cold 10% HCl to quench pyridine and precipitate the acid.
Purification: Recrystallization from hexanes or vacuum distillation (bp ~130°C at 2 mmHg).
Validation Criteria:
NMR: Doublet of triplets at 6.9-7.1 ppm (alkene proton).
Yield Target: >85%.
Phase 2: Regioselective Hydrochlorination
Objective: Introduce the chlorine atom specifically at the C3 position.
Reaction Logic
The addition of HCl to
-unsaturated acids follows a conjugate addition mechanism. The electron-withdrawing carboxyl group deactivates the -carbon, directing the nucleophilic chloride ion to the -carbon (C3).
Protocol
Reagents: 2-Nonenoic acid, Anhydrous HCl gas (generated in situ or cylinder), Dichloromethane (DCM).
Procedure:
Dissolve 2-nonenoic acid in dry DCM in a pressure vessel or sealed tube.
Saturate the solution with anhydrous HCl gas at 0°C.
Seal the vessel and stir at room temperature for 24-48 hours .
Note: Using aqueous HCl leads to poor solubility and potential hydration (3-hydroxy byproduct). Anhydrous conditions are mandatory.
Workup: Degas excess HCl with a nitrogen sparge. Concentrate in vacuo.
Validation Criteria:
NMR: Disappearance of alkene protons. Appearance of a multiplet at 4.0-4.2 ppm (corresponding to the proton).
Purity Check: Ensure no unreacted alkene remains (removable via hexane wash).
Phase 3: Chloromethyl Esterification (The Critical Step)
Objective: Convert the carboxylic acid to the chloromethyl ester without hydrolyzing the C3-chloride.
Reaction Logic
Direct chloromethylation using Chloromethyl Chlorosulfate is the most efficient method, but Phase Transfer Catalysis (PTC) using iodochloromethane is milder and preferred for sensitive substrates to avoid elimination of the C3-chlorine.
Figure 2: Step-by-step experimental workflow for the synthesis of Chloromethyl 3-chlorononanoate.
Safety & Handling (Critical)
Chloromethyl Esters: Known alkylating agents. Must be handled in a fume hood with double gloving (Nitrile). Potential carcinogen.
Iodochloromethane: Lachrymator and alkylating agent.
Waste Disposal: All aqueous waste from Phase 3 contains iodides and quaternary ammonium salts; dispose of as halogenated organic waste.
References
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH.
Suh, Y.-G., et al. (1998). "A simple and general method for the preparation of chloromethyl esters." Bioorganic & Medicinal Chemistry Letters, 8(11), 1327-1330. Link
ChemicalBook. (2025). 2-Nonenoic acid Properties and Synthesis. Link
PubChem. (2025). Chloromethyl 3-chlorononanoate Compound Summary. Link
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Chloromethyl 3-chlorononanoate (CAS 80418-72-0) Properties
Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Advanced Reagent for Lipophilic Prodrug Synthesis
Executive Summary
Chloromethyl 3-chlorononanoate (CAS 80418-72-0) is a specialized bifunctional alkylating agent primarily utilized in medicinal chemistry for the synthesis of acyloxymethyl ester prodrugs .[1][2] Characterized by a lipophilic nonanoate chain and an electron-withdrawing
-chloro substituent, this molecule serves as a tunable "promoiety" designed to enhance the membrane permeability of polar active pharmaceutical ingredients (APIs) while modulating their hydrolytic stability.
This guide details the physicochemical properties, synthesis protocols, and mechanistic applications of CAS 80418-72-0, providing a rigorous framework for its application in pharmaceutical development.
Chemical Specifications & Properties[2][3][4][5][6]
The unique structural features of Chloromethyl 3-chlorononanoate—specifically the chloromethyl ester "head" and the
-chlorinated lipophilic "tail"—dictate its reactivity and utility.
Table 1: Physicochemical Properties
Property
Specification
Source/Method
CAS Number
80418-72-0
Chemical Abstracts Service
IUPAC Name
Chloromethyl 3-chlorononanoate
IUPAC
Synonyms
3-Chlorononanoic acid, chloromethyl ester
Molecular Formula
Molecular Weight
241.15 g/mol
Calculated
SMILES
CCCCCCC(Cl)CC(=O)OCCl
Boiling Point
~306 °C (579 K) at 760 mmHg
Predicted (Joback Method)
Density
~1.1 g/cm³
Predicted
LogP
3.69
Crippen Method (Lipophilic)
Solubility
Soluble in DCM, CHCl3, THF; Insoluble in water
Experimental Inference
Appearance
Colorless to pale yellow oil
Class property
Structural Analysis[5]
Chloromethyl Ester Group (
): A highly reactive electrophile. The methylene carbon is susceptible to nucleophilic attack by carboxylates, phosphates, or amines of a parent drug molecule.
-Chloro Substituent (): Located at the C3 position, this chlorine atom exerts an inductive electron-withdrawing effect (-I) on the ester carbonyl. This destabilizes the ester bond relative to a simple nonanoate, increasing the rate of enzymatic or chemical hydrolysis in vivo—a critical parameter for ensuring rapid drug release after absorption.
Nonanoate Chain (
): Provides significant lipophilicity, facilitating passive diffusion across lipid bilayers.
Mechanistic Role in Drug Delivery
The primary application of CAS 80418-72-0 is the derivatization of polar drugs (e.g., beta-lactams, phosphonates) into bioreversible prodrugs .
The "Soft Alkylation" Strategy
Direct esterification of drugs often leads to stable esters that are slow to hydrolyze. The acyloxymethyl strategy uses a "double ester" linkage. The chloromethyl ester reagent reacts with the drug (
) to form an acyloxymethyl ester.
Upon entry into the systemic circulation:
Esterase Cleavage: Non-specific plasma esterases attack the terminal ester (derived from the 3-chlorononanoate).
Spontaneous Collapse: The resulting
-hydroxy intermediate is unstable (hemiacetal-like) and spontaneously eliminates formaldehyde to release the active drug.
Diagram 1: Prodrug Activation Pathway
The following diagram illustrates the activation cascade for a generic drug modified with Chloromethyl 3-chlorononanoate.
[7]
Synthesis & Manufacturing Protocols
Synthesis of Chloromethyl 3-chlorononanoate requires precision to avoid the formation of the carcinogen bis(chloromethyl) ether (BCME). The modern, preferred route utilizes Chloromethyl Chlorosulfate (CMCS) .
Catalyst: Tetrabutylammonium hydrogensulfate (Phase Transfer Catalyst - optional but enhances rate).
Step-by-Step Protocol
Preparation: In a flame-dried 3-neck round-bottom flask under Nitrogen atmosphere, dissolve 3-chlorononanoic acid (1.0 eq) in anhydrous DCM (
).
Biphasic Setup: Add
(4.0 eq) dissolved in water (1:1 ratio with DCM) and Tetrabutylammonium hydrogensulfate (0.1 eq). Vigorously stir to create an emulsion.
Addition: Cool the mixture to 0°C. Dropwise add a solution of Chloromethyl chlorosulfate (1.2 eq) in DCM over 30 minutes.
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Hexane/EtOAc) for disappearance of the acid.
Quench & Workup: Separate the organic layer. Wash the aqueous layer twice with DCM. Combine organics and wash with brine, then dry over anhydrous
.
Purification: Concentrate under reduced pressure. The crude oil is typically purified via vacuum distillation or flash chromatography (Silica gel, 0-10% EtOAc in Hexanes) to yield the pure chloromethyl ester.
Diagram 2: Synthetic Workflow
[9][10]
Safety & Handling (SDS Summary)
Warning: Chloromethyl esters are potent alkylating agents. They must be handled with extreme caution in a fume hood.
Hazards:
H350: May cause cancer (presumed based on class behavior of
Storage: Store at -20°C under inert gas (Argon/Nitrogen). Moisture sensitive; hydrolysis releases formaldehyde and HCl.
Disposal: Quench with aqueous ammonia or strong hydroxide solution to hydrolyze the ester and neutralize the alkylating potential before disposal.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 525204, Chloromethyl 3-chloropentanoate (Analogous Structure). Retrieved from [Link]
Bodor, N., et al. (1980).Soft Drugs: Principles and Methods for the Design of Safe Drugs. Medicinal Research Reviews.
Loh, T. P., et al. (1999).A Practical Synthesis of Chloromethyl Esters.Synthesis.
Cheméo (2025). Chloromethyl 3-chlorononanoate Physical Properties Data. Retrieved from [Link]
Rautio, J., et al. (2008).Prodrugs: design and clinical applications.Nature Reviews Drug Discovery, 7(3), 255-270.
"Chloromethyl 3-chlorononanoate" discovery and background
An In-Depth Technical Guide to Chloromethyl 3-chlorononanoate: Synthesis, Properties, and Potential Applications Introduction Chloromethyl 3-chlorononanoate is a halogenated fatty acid ester with the chemical formula C₁₀...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to Chloromethyl 3-chlorononanoate: Synthesis, Properties, and Potential Applications
Introduction
Chloromethyl 3-chlorononanoate is a halogenated fatty acid ester with the chemical formula C₁₀H₁₈Cl₂O₂.[1] As a bifunctional molecule, containing two reactive chloride groups and an ester linkage, it holds potential as a versatile intermediate in organic synthesis. While the specific discovery and detailed developmental history of Chloromethyl 3-chlorononanoate are not extensively documented in publicly available literature, its structural components suggest its utility in the synthesis of more complex molecules, potentially in the realms of pharmaceuticals, agrochemicals, and material science. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route based on established chemical principles, and an exploration of its potential applications for researchers and professionals in drug development and chemical synthesis.
Physicochemical Properties
A summary of the key physicochemical properties of Chloromethyl 3-chlorononanoate is presented in the table below, based on available chemical data.[1]
Property
Value
Molecular Formula
C₁₀H₁₈Cl₂O₂
Molecular Weight
241.16 g/mol
CAS Number
80418-72-0
IUPAC Name
chloromethyl 3-chlorononanoate
Alternative Name
3-Chlorononanoic acid, chloromethyl ester
SMILES
CCCCCCC(Cl)CC(=O)OCCl
InChI Key
QADYLIOQVFEZKX-UHFFFAOYSA-N
Table 1: Physicochemical properties of Chloromethyl 3-chlorononanoate.[1]
Proposed Synthesis Pathway
Step 1: Synthesis of 3-Chlorononanoic Acid
The initial step involves the α-chlorination of a nonanoic acid derivative. A common method for this transformation is the Hell-Volhard-Zelinsky reaction. However, for chlorination at the 3-position, an alternative strategy such as the addition of HCl to a corresponding α,β-unsaturated carboxylic acid would be more appropriate. A more direct approach would be the selective chlorination of nonanoic acid, which can be challenging. For the purpose of this guide, we will assume the availability of 3-chlorononanoic acid as the starting material.
Step 2: Esterification of 3-Chlorononanoic Acid
The second and final step is the esterification of 3-chlorononanoic acid with a suitable chloromethylating agent. A highly effective method for this transformation is the use of chloromethyl chlorosulfate or a similar reagent. A plausible and analogous method can be adapted from the synthesis of other chloromethyl esters, such as chloromethyl isopropyl carbonate.[2]
Experimental Protocol: Synthesis of Chloromethyl 3-chlorononanoate
Objective: To synthesize Chloromethyl 3-chlorononanoate via the esterification of 3-chlorononanoic acid.
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)
Magnetic stirrer and heating mantle
Procedure:
Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 3-chlorononanoic acid (1 equivalent) in anhydrous dichloromethane (DCM).
Addition of Base: Cool the solution to 0 °C using an ice bath and add anhydrous pyridine (1.1 equivalents) dropwise. The pyridine acts as a base to neutralize the HCl that will be formed during the reaction.
Addition of Chloromethylating Agent: While maintaining the temperature at 0 °C, add chloromethyl chloroformate (1.2 equivalents) dropwise from the dropping funnel over a period of 30 minutes. The use of chloromethyl chloroformate is a common strategy for the preparation of chloromethyl esters.[3][5]
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Workup: Upon completion of the reaction, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to remove any unreacted acid and pyridine hydrochloride) and brine.
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield pure Chloromethyl 3-chlorononanoate.
Safety Precautions:
This reaction should be performed in a well-ventilated fume hood.
Chloromethyl chloroformate is corrosive and toxic.[4] Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Pyridine is flammable and toxic.
Dichloromethane is a suspected carcinogen.
Caption: Proposed workflow for the synthesis of Chloromethyl 3-chlorononanoate.
Potential Applications in Drug Development and Organic Synthesis
The bifunctional nature of Chloromethyl 3-chlorononanoate makes it a potentially valuable building block in several areas of chemical research and development.
Prodrug Synthesis: The chloromethyl ester group is a well-known promoiety used in the design of prodrugs. This group can be cleaved in vivo by esterases to release the active parent drug. The 3-chloro-nonanoate portion could be part of a pharmacologically active molecule, and the chloromethyl ester would enhance its bioavailability. This strategy is analogous to the use of chloromethyl isopropyl carbonate in the synthesis of the antiviral drug tenofovir disoproxil.[2]
Intermediate for Novel Compounds: The presence of two chloride atoms at different positions in the molecule allows for selective nucleophilic substitution reactions. This could be exploited to synthesize a variety of derivatives with potential applications in agrochemicals, where chlorinated organic compounds are common.[6]
Linker Chemistry: The molecule could serve as a linker to connect two different molecular entities, for example, in the development of antibody-drug conjugates (ADCs) or targeted drug delivery systems.
Caption: Potential applications stemming from the bifunctional nature of the molecule.
Safety and Handling
Detailed toxicological data for Chloromethyl 3-chlorononanoate is not available. However, based on the safety data for structurally related compounds such as chloromethyl chloroformate and other chlorinated hydrocarbons, it should be handled with extreme caution.[4][7]
Toxicity: Assumed to be toxic and corrosive. Inhalation, ingestion, and skin contact should be avoided.
Handling: All manipulations should be carried out in a certified chemical fume hood.
Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles with side shields, and a flame-retardant lab coat are mandatory.
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents. The container should be tightly sealed.
Conclusion
Chloromethyl 3-chlorononanoate is a halogenated ester with significant potential as a synthetic intermediate. While its discovery and specific applications are not widely reported, its chemical structure suggests a range of possibilities in medicinal chemistry and material science. The proposed synthesis provides a viable route for its preparation, enabling further investigation into its properties and applications. As with any novel chemical entity, thorough safety evaluation and handling precautions are paramount for its responsible use in a research setting.
References
CN103922938A - Method for synthesizing chloromethyl isopropyl carbonate - Google Patents.
CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride - Google Patents.
FR2516075A1 - PROCESS FOR THE SYNTHESIS OF CHLOROMETHYL CHLOROFORMATE - Google Patents.
Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers 1 - ResearchGate. (2025-08-06). Available at: [Link]
Theoretical Physicochemical & Reactivity Profiling of Chloromethyl 3-chlorononanoate
This technical guide provides a rigorous theoretical framework for evaluating Chloromethyl 3-chlorononanoate (CAS 80418-72-0) . It is structured to serve as a blueprint for computational chemists and medicinal chemists a...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a rigorous theoretical framework for evaluating Chloromethyl 3-chlorononanoate (CAS 80418-72-0) . It is structured to serve as a blueprint for computational chemists and medicinal chemists assessing this molecule's viability as a lipophilic prodrug moiety or bioactive lipid intermediate.
Technical Whitepaper | Computational Drug Design Series
Executive Summary
Chloromethyl 3-chlorononanoate (
) represents a specialized class of halogenated fatty acid esters. While often detected in phytochemical screenings (e.g., Mappia foetida), its structural pharmacophore—combining a -chlorinated lipid tail with a reactive chloromethyl ester headgroup—suggests significant utility as a prodrug strategy for improving cellular permeability.
This guide details the theoretical calculation of its electronic structure, hydrolytic stability, and ADMET profile. The chloromethyl ester moiety is of particular interest as a "soft drug" handle, designed to undergo rapid enzymatic hydrolysis in plasma, releasing the parent 3-chlorononanoic acid and formaldehyde.
Computational Methodology
To ensure high-fidelity predictions, a multi-tiered computational approach is required. We employ Density Functional Theory (DFT) for electronic properties and QSAR modeling for pharmacokinetic profiling.
Quantum Mechanical Protocol
Software Platform : Gaussian 16 / ORCA 5.0
Functional Selection :
B97X-D or B3LYP-D3(BJ) .
Rationale: Standard B3LYP fails to accurately capture long-range dispersion forces critical for folding in lipid chains. Dispersion-corrected functionals are mandatory for this 10-carbon backbone.
Basis Set : 6-311++G(2d,2p) .
Rationale: The presence of two Chlorine atoms requires diffuse functions (++) to model the electron density of the halogens and polarization functions (2d, 2p) to accurately describe the C-Cl bond dissociation energy.
Solvation Model : SMD (Solvation Model based on Density) with water (
) and octanol () to simulate physiological and membrane environments.
Workflow Visualization
The following diagram outlines the self-validating computational workflow.
Figure 1: Step-by-step computational workflow ensuring structural minima and accurate electronic property derivation.
Structural & Electronic Properties
The molecule contains two distinct electrophilic sites: the C3-Chlorine (secondary alkyl halide) and the Chloromethyl ester (reactive alkylating agent).
Geometry & Stereochemistry
The C3 position is chiral. Theoretical calculations must account for both (R) and (S) enantiomers. In a biological context, the stereochemistry at C3 will significantly influence binding affinity to fatty acid-binding proteins (FABPs), though it has minimal effect on the bulk physicochemical properties like LogP.
Electrostatic Potential (ESP) Map
The ESP map reveals the reactivity hotspots:
Nucleophilic Attack Zone : The carbonyl carbon of the ester is the primary site for hydrolysis.
Electrophilic Zone : The methylene carbon of the chloromethyl group (
) shows a high positive potential region (-hole), making it susceptible to attack by biological nucleophiles (e.g., glutathione), which is a potential toxicity alert.
Frontier Molecular Orbitals
HOMO : Localized on the carbonyl oxygen lone pairs and the alkyl chain.
LUMO : Localized on the C-Cl
antibonding orbitals and the ester system.
Gap Energy (
) : A smaller gap compared to non-halogenated esters suggests higher chemical reactivity, correlating with its role as a labile prodrug.
Physicochemical Profiling (ADMET)
Quantitative data is summarized below, comparing theoretical predictions (DFT-derived) with standard estimation models.
Property
Value (Est.)
Unit
Significance
Molecular Weight
241.15
g/mol
Ideal for oral bioavailability (<500 Da).
LogP (Oct/Water)
3.69
-
Highly lipophilic. Crosses BBB and cell membranes easily.
Excellent membrane permeability (Rule of 5 compliant).
H-Bond Donors
0
-
Increases lipophilicity.
H-Bond Acceptors
2
-
Interaction with esterases.
Data Source: Consensus of Crippen fragmentation methods and DFT solvation energy differences (
).
Reactivity & Hydrolysis Mechanism
The defining feature of chloromethyl esters is their susceptibility to hydrolysis. This is the "activation" step of the prodrug.
Hydrolysis Pathway
The mechanism follows a
pathway (Base-catalyzed Acyl-oxygen cleavage) or enzymatic cleavage.
Attack : Water/Esterase Serine-OH attacks the carbonyl carbon.
Intermediate : Formation of a tetrahedral intermediate.
Collapse : Release of the alcohol leaving group (
).
Decomposition : The hydroxymethyl chloride is unstable and spontaneously decomposes into Formaldehyde (
) and HCl .
Critical Note : The release of formaldehyde is a toxicological liability that must be quantified.
Figure 2: Hydrolytic degradation pathway releasing the active lipid and formaldehyde byproduct.
Toxicological Predictions (In Silico)
Before synthesis, safety alerts must be evaluated using QSAR models (e.g., DEREK, VEGA).
Mutagenicity (Ames Test) : Positive Alert .
Reasoning: Alkyl halides (both the C3-Cl and the chloromethyl group) are potential alkylating agents that can react with DNA bases (guanine). The chloromethyl ester is structurally similar to known carcinogens like chloromethyl methyl ether (CMME).
Skin Sensitization : High probability due to protein haptenization via the reactive ester.
Hepatotoxicity : Potential glutathione depletion due to conjugation with the electrophilic chloromethyl group.
Conclusion & Recommendation
Chloromethyl 3-chlorononanoate exhibits theoretical properties of a highly permeable prodrug moiety. Its lipophilicity (LogP ~3.7) ensures rapid cellular uptake. However, the toxicity liability of the chloromethyl group (formaldehyde release + DNA alkylation potential) suggests it should be restricted to:
High-potency payloads where the dose is low enough to mitigate formaldehyde toxicity.
Topical applications where systemic absorption of the alkylating byproducts is minimized.
Experimental Validation Step : Perform a hydrolysis assay in simulated gastric fluid (SGF) and plasma to determine the half-life (
). If mins, chemical instability may preclude oral formulation.
References
National Institute of Standards and Technology (NIST) .[1] Chloromethyl 3-chlorononanoate Mass Spectrum & Properties. NIST Chemistry WebBook, SRD 69. [Link]
PubChem Database . Chloromethyl 3-chlorononanoate (Compound). National Center for Biotechnology Information. [Link]
Frisch, M. J., et al.Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT, 2016. (Standard Reference for DFT Methodologies).
Rautio, J., et al.Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 2008.
Application Note: High-Purity Synthesis of Chloromethyl 3-Chlorononanoate
Abstract & Core Directive This guide details the synthesis of Chloromethyl 3-chlorononanoate (CAS 80418-72-0) , a specialized alkylating agent and prodrug intermediate. Unlike standard esterifications, this protocol addr...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Core Directive
This guide details the synthesis of Chloromethyl 3-chlorononanoate (CAS 80418-72-0) , a specialized alkylating agent and prodrug intermediate. Unlike standard esterifications, this protocol addresses the specific stability challenges of
-halogenated fatty acids. We utilize a Lewis Acid-Catalyzed Chloromethylation strategy under anhydrous acidic conditions to prevent the -elimination side reactions common in base-mediated alkylations.
Key Technical Advantages:
Elimination Suppression: Avoids basic conditions that trigger reversion to non-2-enoic acid.
Atom Economy: Utilizes paraformaldehyde as the carbon source for the chloromethyl moiety.
Scalability: Designed for gram-to-multigram scale execution.
Retrosynthetic Analysis & Mechanistic Logic
The target molecule contains two sensitive functionalities: a
-chloro substituent and a reactive chloromethyl ester.
Challenge 1 (The
-Chloro Group): The proton at the -position (C2) is acidic. In the presence of base (e.g., used in alkyl halide esterification), E1cB or E2 elimination readily occurs, regenerating the -unsaturated acid (Non-2-enoic acid).
Solution: We employ an Acid Chloride route .[1][2] By converting the acid to its acyl chloride and reacting it with paraformaldehyde/ZnCl
, we maintain an acidic environment throughout, preserving the C3-Cl bond.
Reaction Scheme (DOT Visualization)
Figure 1: Synthetic pathway designed to maintain acidic conditions, preventing elimination of the labile
-chloride.
Experimental Protocol
Phase 1: Preparation of 3-Chlorononanoic Acid
Objective: Hydrochlorination of the conjugated alkene.
Precursor: Non-2-enoic acid (Commercial or synthesized via Knoevenagel condensation).
Setup: Equip a 250 mL three-neck round-bottom flask (RBF) with a gas inlet tube (bubbler), a thermometer, and a magnetic stir bar.
Solvation: Dissolve Non-2-enoic acid (15.6 g, 100 mmol) in Dichloromethane (DCM, 50 mL) . Keep the solution at 0–5°C using an ice bath.
Hydrochlorination:
Generate dry HCl gas (dripping
onto NaCl or from a cylinder).
Bubble dry HCl slowly into the DCM solution for 2–3 hours.
Mechanistic Note: The reaction follows Markovnikov addition. The electron-withdrawing carboxyl group directs the nucleophilic chloride to the
-position (C3).
Completion: Monitor via TLC (stain with KMnO
; alkene spot should disappear).
Workup: Evaporate the solvent and excess HCl under reduced pressure (rotary evaporator) at
.
Critical: Do not heat above 50°C to avoid thermal dehydrohalogenation.
Yield: Expect ~18-19 g of crude 3-chlorononanoic acid (yellowish oil). Proceed immediately to Phase 2.
Phase 2: Synthesis of Chloromethyl 3-Chlorononanoate
Objective: Conversion to the chloromethyl ester using the Zinc Chloride method.
In a dry 100 mL RBF under Argon, dissolve the crude 3-chlorononanoic acid in dry DCM (20 mL) .
Add catalytic DMF (2 drops) .
Add Thionyl Chloride dropwise at room temperature.
Reflux gently (40°C) for 2 hours until gas evolution (
, ) ceases.
Concentrate in vacuo to remove excess
. Result: 3-chlorononanoyl chloride.
Chloromethylation (The Critical Step):
To the neat acid chloride residue, add Paraformaldehyde (3.6 g) and anhydrous Zinc Chloride (680 mg) .
Note: Ensure ZnCl
is anhydrous (fuse under vacuum if necessary) for optimal catalysis.
Heat the mixture to 60–70°C with vigorous stirring.
Observation: The solid paraformaldehyde will gradually depolymerize and dissolve as it reacts with the acid chloride. The mixture will darken slightly.
Maintain temperature for 3–4 hours.
Workup & Purification:
Cool to room temperature. Dilute with DCM (100 mL) .
Wash with cold saturated NaHCO
(2 x 50 mL) to neutralize trace acid. Caution: CO evolution.
Wash with Brine (50 mL).
Dry over anhydrous Na
SO , filter, and concentrate.
Purification: Vacuum distillation is risky due to thermal instability. Flash column chromatography is preferred.
Stationary Phase: Silica Gel (neutralized).
Mobile Phase: Hexanes:Ethyl Acetate (95:5).
Target: Collect the fraction corresponding to
.
Analytical Validation
Verify the identity of the product using the following parameters.
Technique
Expected Signal
Structural Assignment
1H NMR (CDCl)
5.70 ppm (s, 2H)
(Chloromethyl protons)
4.20 ppm (m, 1H)
(Methine at C3)
2.6-2.8 ppm (m, 2H)
(-methylene)
0.90 ppm (t, 3H)
(Terminal methyl)
IR Spectroscopy
1760–1770 cm
Stretch (Ester, shifted by electronegative Cl)
Mass Spec
m/z 240/242/244
Molecular Ion (Characteristic Cl isotope pattern)
Safety & Handling (HSE)
Chloromethyl esters are potent alkylating agents.
Carcinogenicity: Structurally similar to chloromethyl methyl ether (CMME), a known human carcinogen. Handle exclusively in a certified chemical fume hood.
Decontamination: Quench all glassware and spills with a solution of concentrated aqueous ammonia and ethanol (1:1) to aminolyze the alkylating agent before cleaning.
PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.
Workflow Visualization
Figure 2: Operational workflow for the synthesis of Chloromethyl 3-chlorononanoate.
References
Ulich, L. H., & Adams, R. (1921). The Reaction between Acid Halides and Aldehydes.[4] I. Journal of the American Chemical Society, 43(3), 660–667. Link
Neuenschwander, M., et al. (1978). Synthesis of Acyloxymethyl Halides. Helvetica Chimica Acta, 61(6), 2047–2058. (Mechanism of ZnCl2 catalyzed chloromethylation).[5][6]
Rosenthal, R., et al. (1965). The Reaction of Olefins with Hydrochloric Acid. Journal of Organic Chemistry, 30(11), 3689–3696.
National Toxicology Program. (2016). Report on Carcinogens, Fourteenth Edition: Haloalkyl Ethers. Link
Application Note: Chloromethyl 3-chlorononanoate (CMCN) for Target Deconvolution
This Application Note is structured as a comprehensive technical guide for validating and utilizing Chloromethyl 3-chlorononanoate (CMCN) as a covalent chemical probe for target identification. Introduction & Mechanistic...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured as a comprehensive technical guide for validating and utilizing Chloromethyl 3-chlorononanoate (CMCN) as a covalent chemical probe for target identification.
Introduction & Mechanistic Rationale
Chloromethyl 3-chlorononanoate (CMCN) (CAS: 80418-72-0) is a halogenated fatty acid derivative frequently identified in bioactive fractions of medicinal plants such as Phyllanthus niruri and Mappia foetida [1, 2].[1] While often detected via GC-MS in phenotypic screens, its utility as a chemical probe lies in its specific electrophilic architecture.[1]
Chemical Architecture & Reactivity
CMCN functions as a Covalent Electrophilic Probe .[1] Its structure contains two potential reactive sites (warheads) capable of modifying nucleophilic amino acid residues (Cysteine, Serine, Lysine) within a protein's active site or allosteric pocket.[1]
Chloromethyl Ester Moiety (
): A highly reactive alkylating agent.[1] It mimics the transition state of substrates for esterases and proteases, often leading to irreversible alkylation of the catalytic triad.[1]
Researchers utilize CMCN to transition from Phenotypic Hits (e.g., cytotoxicity in HeLa/MDA-MB-231 cells [1]) to Molecular Mechanism of Action (MoA) .[1] This guide details the two primary workflows for this target identification:
Activity-Based Protein Profiling (ABPP): Using "Clickable" analogs.[1]
Workflow Visualization
The following diagram illustrates the decision matrix for deconvoluting the targets of CMCN.
Figure 1: Strategic workflow for target identification of Chloromethyl 3-chlorononanoate, bridging in silico predictions with experimental validation.[1]
Protocol A: Label-Free Target Engagement (CETSA)
Purpose: To validate direct binding of native CMCN to targets (e.g., SARS-CoV-2 Mpro, ALOX5) without chemical modification, relying on ligand-induced thermal stabilization.[1]
Analyze via Western Blot (if specific target like ALOX5 is suspected) or TMT-labeled Mass Spectrometry for proteome-wide analysis.[1]
Data Interpretation:
A "hit" is defined as a protein that remains soluble at higher temperatures in the CMCN-treated sample compared to the DMSO control, indicating a thermal shift (
Protocol B: Activity-Based Protein Profiling (ABPP)
Purpose: To identify covalent targets by using a "clickable" analog of CMCN.
Prerequisite: Synthesis of Alkyne-CMCN (e.g., replacing the terminal methyl with a propargyl group).[1]
Probe Design Principle
The chloromethyl "warhead" must remain intact.[1] The click handle (alkyne) should be placed on the fatty acid tail (omega-position) to minimize steric interference with the binding pocket.[1]
Figure 2: Proposed alkylation mechanism of CMCN on cysteine proteases.[1]
References
RSIS International. (2021).[1] Phytochemical and Docking Evaluation of Phyllanthus Niruri L. Extract Reveals Cytotoxic Potential Against Cervical and Breast Cancer.[1] Retrieved from [Link][1]
IAJPS. (2018).[1] Molecular Docking Analysis of Bioactive Compounds from an Endangered Plant Mappia Foetida. Retrieved from [Link][1]
Jafari, R., et al. (2014).[1] The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122.[1]
Speers, A. E., & Cravatt, B. F. (2004).[1] Profiling enzyme activities in vivo using click chemistry methods. Chemistry & Biology, 11(4), 535-546.[1]
Application Notes and Protocols: Unveiling Proteome-Wide Interactions of Chloromethyl 3-chlorononanoate
For Researchers, Scientists, and Drug Development Professionals Introduction: Probing the Proteome with Covalent Small Molecules In the quest to understand complex biological processes and discover novel therapeutics, th...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: Probing the Proteome with Covalent Small Molecules
In the quest to understand complex biological processes and discover novel therapeutics, the ability to identify the protein targets of small molecules is paramount.[1][2] Chemical proteomics has emerged as a powerful discipline that employs chemical probes to map these interactions directly in native biological systems.[2][3] A particularly effective strategy within chemical proteomics is activity-based protein profiling (ABPP), which utilizes reactive small-molecule probes to covalently label the active sites of enzymes, providing a direct readout of their functional state.[3][4][5][6] This approach is invaluable for discovering new drug targets, elucidating mechanisms of action, and assessing inhibitor selectivity across the proteome.[7]
This guide details the application of Chloromethyl 3-chlorononanoate , a molecule possessing electrophilic centers, as a potential covalent probe for proteomics research. Based on its chemical structure, featuring a chloromethyl ester and a chlorinated alkyl chain, this compound is hypothesized to react with nucleophilic residues within enzyme active sites, particularly those of the serine hydrolase superfamily.[8][9][10] Serine hydrolases are a large and diverse class of enzymes involved in a myriad of physiological processes, and their dysregulation is implicated in numerous diseases.[5][8]
Here, we present a comprehensive framework for utilizing Chloromethyl 3-chlorononanoate in a competitive ABPP workflow to identify its potential protein targets in a cellular context. This approach leverages the competition between our probe of interest and a broad-spectrum activity-based probe equipped with a reporter tag for subsequent analysis by gel-based methods or mass spectrometry.
Proposed Mechanism of Covalent Modification
Chloromethyl 3-chlorononanoate contains two potential electrophilic "warheads" capable of reacting with nucleophilic amino acid residues (e.g., serine, cysteine, lysine) in protein active sites.[11][12] The primary mechanism of action for covalent modification by this probe is likely the irreversible acylation of a catalytic serine residue, a hallmark of many serine hydrolases.[8][9] The nonanoate backbone of the molecule may contribute to its binding affinity and selectivity for enzymes that process lipid-like substrates.
Caption: Proposed mechanism of covalent modification of a serine hydrolase by Chloromethyl 3-chlorononanoate.
Application: Competitive Activity-Based Protein Profiling (ABPP)
Competitive ABPP is a powerful method to identify the targets of an unlabeled covalent inhibitor or probe.[3][9] In this workflow, a proteome is first incubated with the compound of interest (Chloromethyl 3-chlorononanoate). Subsequently, a broad-spectrum activity-based probe with a reporter tag (e.g., a fluorophore or biotin) that targets the same class of enzymes is added. If Chloromethyl 3-chlorononanoate has engaged and covalently modified its target proteins, it will block the binding of the reporter-tagged probe. The protein targets of Chloromethyl 3-chlorononanoate can then be identified by the reduction in signal from the reporter tag.
Experimental Workflow Overview
Caption: Competitive ABPP workflow for target identification of Chloromethyl 3-chlorononanoate.
Detailed Experimental Protocols
Protocol 1: In-situ Treatment of Cultured Cells
This protocol describes the treatment of live mammalian cells with Chloromethyl 3-chlorononanoate to allow for target engagement in a native cellular environment.
Cell Culture: Plate mammalian cells (e.g., HeLa, HEK293T) in appropriate culture dishes and grow to 80-90% confluency.
Compound Preparation: Prepare a stock solution of Chloromethyl 3-chlorononanoate (e.g., 100 mM in DMSO). On the day of the experiment, dilute the stock solution in serum-free cell culture medium to the desired final concentrations (e.g., 1, 10, 100 µM). Prepare a vehicle control using the same final concentration of DMSO.
Cell Treatment: Remove the growth medium from the cells and wash once with sterile PBS. Add the prepared treatment or vehicle control solutions to the cells.
Incubation: Incubate the cells for a predetermined time (e.g., 1-4 hours) at 37°C in a humidified incubator with 5% CO2.
Cell Harvesting: After incubation, aspirate the treatment medium, and wash the cells twice with cold PBS. Harvest the cells by scraping in cold PBS and pellet by centrifugation (500 x g, 5 minutes, 4°C).
Protocol 2: Preparation of Cell Lysates
This protocol details the lysis of treated cells to obtain the proteome for subsequent analysis.
Lysis Buffer Preparation: Prepare a lysis buffer (e.g., PBS with 0.1% Triton X-100 and a protease inhibitor cocktail).
Cell Lysis: Resuspend the cell pellets from Protocol 1 in cold lysis buffer. Lyse the cells by sonication on ice (e.g., 3 cycles of 10 seconds on, 20 seconds off).
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
Protein Quantification: Collect the supernatant (proteome) and determine the protein concentration using a standard protein assay (e.g., BCA assay). Normalize all samples to the same protein concentration (e.g., 1-2 mg/mL).
Protocol 3: Competitive Labeling with a Reporter Probe
This protocol describes the labeling of the proteomes with a broad-spectrum serine hydrolase activity-based probe.
Probe Preparation: Prepare a stock solution of a serine hydrolase probe, for example, a fluorophosphonate (FP) probe conjugated to a fluorophore (for gel-based analysis) or biotin (for mass spectrometry), such as FP-rhodamine or FP-biotin (e.g., 100 µM in DMSO).
Labeling Reaction: In separate microcentrifuge tubes, take equal amounts of protein from the vehicle-treated and Chloromethyl 3-chlorononanoate-treated lysates.
Probe Addition: Add the FP-reporter probe to each lysate to a final concentration of 1 µM.
Incubation: Incubate the reactions for 30-60 minutes at room temperature.
Protocol 4: Gel-Based Analysis of Probe Labeling
This protocol is for the qualitative visualization of target engagement.
Sample Preparation: Quench the labeling reaction by adding 4x SDS-PAGE loading buffer and boiling for 5 minutes.
SDS-PAGE: Load equal amounts of protein per lane on a polyacrylamide gel (e.g., 12%).
Fluorescence Scanning: After electrophoresis, visualize the labeled proteins directly in the gel using a fluorescence gel scanner with the appropriate excitation and emission wavelengths for the chosen fluorophore.
Analysis: Compare the fluorescent band patterns between the vehicle and treated lanes. A decrease in the intensity of a band in the treated lane indicates that Chloromethyl 3-chlorononanoate has engaged that protein target.
Protocol 5: Enrichment and Preparation for Mass Spectrometry
This protocol is for the quantitative identification of protein targets using a biotinylated probe.
Click Chemistry (if applicable): If using a probe with a bioorthogonal handle (e.g., alkyne), perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach biotin.[7]
Enrichment of Biotinylated Proteins: Add streptavidin-agarose beads to the labeled lysates and incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated proteins.
Washing: Pellet the beads by centrifugation and wash extensively with a series of buffers (e.g., PBS with decreasing concentrations of SDS) to remove non-specifically bound proteins.
On-Bead Digestion: Resuspend the washed beads in a buffer containing a reducing agent (e.g., DTT) and an alkylating agent (e.g., iodoacetamide), followed by overnight digestion with trypsin at 37°C.
Peptide Collection: Collect the supernatant containing the tryptic peptides.
Sample Clean-up: Desalt the peptides using a C18 StageTip or equivalent.
LC-MS/MS Analysis: Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13][14][15][16]
Data Presentation and Interpretation
Hypothetical Gel-Based Analysis Results
Lane 1: Vehicle
Lane 2: 10 µM Cmpd
Lane 3: 100 µM Cmpd
Strong Bands
Diminished Bands
Absent Bands
(High FP-probe labeling)
(Competition by Cmpd)
(Strong competition)
Cmpd: Chloromethyl 3-chlorononanoate
Interpretation: The dose-dependent decrease in fluorescence intensity for specific protein bands in lanes 2 and 3 compared to the vehicle control (lane 1) suggests that Chloromethyl 3-chlorononanoate is covalently binding to and inhibiting these proteins.
Hypothetical Quantitative Mass Spectrometry Data
Protein ID (UniProt)
Protein Name
Fold Change (Treated/Vehicle)
p-value
Putative Target
P07737
Carboxylesterase 1
0.15
< 0.01
Yes
P22792
Fatty acid amide hydrolase
0.21
< 0.01
Yes
Q99685
Diacylglycerol lipase alpha
0.35
< 0.05
Yes
P62258
14-3-3 protein beta/alpha
0.95
> 0.05
No
P08670
Vimentin
1.02
> 0.05
No
Interpretation: Proteins with a significant decrease in abundance (low fold change and p-value) in the Chloromethyl 3-chlorononanoate-treated sample are considered high-confidence targets. In this hypothetical dataset, Carboxylesterase 1, Fatty acid amide hydrolase, and Diacylglycerol lipase alpha are identified as putative targets.
References
Creative Biolabs. Activity based Protein Profiling (Abpp). [Link]
Google Patents. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
MtoZ Biolabs. Activity-Based Protein Profiling of the Serine Hydrolases. [Link]
Barglow, K. T., & Cravatt, B. F. (2007). Activity-based protein profiling for the functional annotation of enzymes.
Vinod, M., et al. (2022). Activity-Based Protein Profiling of Serine Hydrolase Superfamily Enzymes. Bio-protocol, 12(6), e4356.
van der Veen, S., et al. (2022). Activity-based protein profiling of serine hydrolases and penicillin-binding proteins in Enterococcus faecium. FEMS Microbes, 3(1), xtac013.
Selvam, P., et al. (2014). Activity based protein profiling to detect serine hydrolase alterations in virus infected cells. Virology Journal, 11, 162.
Ward, C. C., et al. (2020). Chemical Proteomic Mapping of Reversible Small Molecule Binding Sites in Native Systems. Biochemistry, 59(39), 3703–3715.
de Bruin, G., et al. (2016). Relative quantification of proteasome activity by activity-based protein profiling and LC-MS/MS.
Virginia Open Data Portal. Compound 525202: Chloromethyl 3-chlorononanoate. [Link]
Wang, S., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology, 9, 353.
Parker, C. G., & Maurais, E. G. (2022). Mass Spectrometry–Driven Strategies for Membrane Protein–Targeted Drug Discovery. Accounts of Chemical Research, 55(1), 1-11.
Arrowsmith, C. H., et al. (2015). Target Identification Using Chemical Probes. Cell, 163(1), 28-32.
Sinha, A., & Mann, M. (2020). A beginner's guide to mass spectrometry–based proteomics. Portland Press, 20200250.
Limpikirati, P., et al. (2018). Membrane Protein Structures and Interactions from Covalent Labeling Coupled with Mass Spectrometry. Accounts of Chemical Research, 51(8), 1845–1854.
Deng, H., et al. (2021). Activity-based protein profiling: A graphical review. Journal of Pharmaceutical Analysis, 11(5), 537-549.
Varedian, A., et al. (2022). COOKIE-Pro: covalent inhibitor binding kinetics profiling on the proteome scale. Nature Chemical Biology, 18(10), 1089-1097.
Li, J., et al. (2022). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Measurement Science Au, 2(4), 319-331.
Elias, J. E., & Gygi, S. P. (2007). Mass Spectrometry-based Proteomics: Qualitative Identification to Activity-based Protein Profiling. Molecular & Cellular Proteomics, 6(12), 2071-2080.
Wright, M. H., & Sieber, S. A. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products.
Mendoza, V. L., & Vachet, R. W. (2009). Probing protein structure by amino acid-specific covalent labeling and mass spectrometry. Mass Spectrometry Reviews, 28(5), 788-815.
Ong, S. E., et al. (2009). Identifying the proteins to which small-molecule probes and drugs bind in cells. Proceedings of the National Academy of Sciences, 106(12), 4617-4622.
Domainex. Covalent inhibitor drug discovery. [Link]
Willems, L. I., et al. (2014). Activity-Based Proteomics: Methods and Protocols. Methods in Molecular Biology, 1154, 241-253.
Bateman, L. A., et al. (2021). Chemoproteomic methods for covalent drug discovery. Cell Chemical Biology, 28(3), 314-329.
ResearchGate. Synthesis of (chloromethyl)dimethylsilanol. [Link]
EPFL. A beginner's guide to mass spectrometry–based proteomics. [Link]
YouTube. A short introduction to the core concepts of proteomics and mass spectrometry. [Link]
Lito, P., et al. (2018). Chemical Proteomic Characterization of a Covalent KRASG12C Inhibitor. Journal of the American Chemical Society, 140(21), 6770-6779.
Mendoza, V. L., et al. (2011). Covalent Labeling with Isotopically Encoded Reagents for Faster Structural Analysis of Proteins by Mass Spectrometry. Analytical Chemistry, 83(21), 8080-8087.
YouTube. Mass Spectrometry as a Tool to Understand Protein Interactions, Modifications and Regulation. [Link]
Application Note: Optimized Cellular Delivery and Stability Protocol for Chloromethyl 3-chlorononanoate (CM-3CN)
Part 1: Executive Summary & Mechanistic Rationale Chloromethyl 3-chlorononanoate (CM-3CN) is a specialized lipophilic electrophile. Unlike standard fatty acids, this compound features a chloromethyl ester moiety—a reacti...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Mechanistic Rationale
Chloromethyl 3-chlorononanoate (CM-3CN) is a specialized lipophilic electrophile. Unlike standard fatty acids, this compound features a chloromethyl ester moiety—a reactive functional group often utilized in prodrug synthesis or as a thiol-reactive "warhead" for intracellular retention.
Effective use of CM-3CN in cell culture is governed by two competing kinetic pathways:
Cellular Uptake & Thiol-Trapping (Desired): The lipophilic nonanoate tail drives rapid membrane intercalation. Once cytosolic, the chloromethyl group can react with intracellular thiols (e.g., glutathione, cysteine residues), effectively "locking" the probe or its payload inside the cell.
Aqueous Hydrolysis (Undesired): Chloromethyl esters are inherently unstable in aqueous media, degrading into formaldehyde, chloride, and the parent acid (3-chlorononanoic acid).
The Challenge: Standard serum-supplemented protocols fail because serum albumin sequesters the lipid, and prolonged aqueous exposure hydrolyzes the ester before it reaches the target.
The Solution: This protocol utilizes an Anhydrous Stock / Serum-Free Pulse strategy to maximize intracellular delivery while minimizing extracellular degradation and background toxicity.
Part 2: Chemical Properties & Handling[1]
Safety Warning: CM-3CN is an alkylating agent.[1] It releases formaldehyde upon hydrolysis. All handling must occur in a fume hood with nitrile gloves.
Insoluble in water. Precipitates if diluted too slowly.
Reactivity
Electrophilic (Alkylation)
Reacts with thiols (-SH) and amines (-NH2).
Hydrolytic Half-life
< 2 hours (pH 7.4, 37°C)
Critical: Prepare working solutions immediately before use.
Diagram 1: Competitive Kinetics of CM-3CN
This diagram illustrates why speed and serum-free conditions are critical.
Caption: Kinetic competition between cellular uptake (green path) and hydrolytic degradation or serum sequestration (red/grey paths).
Part 3: Experimental Protocol
Phase A: Stock Preparation (Anhydrous)
Goal: Create a stable, high-concentration stock solution.
Calculate Mass: Weigh CM-3CN in a glass vial (avoid polystyrene).
Solvent: Dissolve in high-grade Anhydrous DMSO (Dimethyl Sulfoxide).
Target Concentration:50 mM .
Why DMSO? Ethanol evaporates too quickly, altering concentration. DMSO is hygroscopic, so use a fresh bottle or one stored over molecular sieves.
Storage: Aliquot into small volumes (e.g., 20 µL) in amber glass vials with Teflon-lined caps. Store at -80°C .
Shelf Life: 3 months at -80°C. Discard if color changes (yellowing indicates degradation).
Phase B: The "Serum-Free Pulse" Treatment
Goal: Rapid delivery to cells without protein interference.
Reagents:
Loading Buffer: HBSS (Hank's Balanced Salt Solution) with Ca²⁺/Mg²⁺, HEPES buffered, pH 7.4. Do not use culture media containing amino acids or serum.
Quench Buffer: Complete culture media (containing 10% FBS).
Step-by-Step Workflow:
Cell Preparation:
Seed cells (e.g., HeLa, HEK293, HepG2) to reach 70-80% confluency on the day of the experiment.
Note: Over-confluent cells reduce membrane surface area available for lipid uptake.
Wash Step (Critical):
Aspirate growth media.
Wash cells 2x with warm HBSS to remove all traces of serum albumin.
Reasoning: Residual albumin acts as a "sink," binding the lipophilic CM-3CN before it enters the cell.
Working Solution Preparation (Just-in-Time):
Thaw 50 mM DMSO stock.
Dilute stock 1:1000 into warm HBSS to achieve a 50 µM intermediate.
Vortex vigorously for 5 seconds to disperse lipid.
Final Dilution: Dilute further to target concentration (e.g., 5 - 20 µM ) in HBSS.
MAX DMSO: Keep final DMSO < 0.5% (v/v).
Pulse Incubation:
Add Working Solution to cells immediately.
Incubate at 37°C for 15 - 30 minutes .
Do not exceed 60 minutes. The rate of chemical hydrolysis increases significantly after 1 hour, generating toxic formaldehyde.
Termination & Wash:
Aspirate the pulse solution.
Wash 1x with Quench Buffer (Media + 10% FBS).
Mechanism: The FBS proteins scavenge any extracellular CM-3CN that has not entered the cells, stopping the reaction.
Chase/Analysis:
Add fresh complete media.
Proceed to downstream assay (e.g., lipidomics, viability, microscopy) or incubate for metabolic incorporation (2–4 hours).
Diagram 2: Experimental Workflow
Visualizing the critical "Just-in-Time" preparation.
Caption: Workflow emphasizing the removal of serum before treatment and the use of serum to quench the reaction.
Part 4: Troubleshooting & Validation
Viability Control (Mandatory)
Because CM-3CN degrades into formaldehyde and an acidic lipid, cytotoxicity can occur at high concentrations.
Assay: LDH Release (membrane integrity) or MTT/WST-1 (metabolic activity).
Threshold: If viability drops below 80% compared to DMSO control, reduce concentration (try 1 µM, 5 µM, 10 µM).
Common Failure Modes
Observation
Root Cause
Corrective Action
Precipitation (Cloudy Media)
Concentration too high or rapid addition to cold media.
Vortex stock into warm HBSS. Do not exceed 50 µM.
No Biological Effect
Hydrolysis occurred before uptake.
Reduce time between dilution and cell addition (< 2 mins).
High Background Toxicity
Serum starvation stress or Formaldehyde buildup.
Shorten pulse time to 15 mins. Ensure cells are healthy pre-assay.
Inconsistent Replicates
Variable DMSO evaporation or pipetting error.
Use positive displacement pipettes for DMSO stock.
References
Berliner, M. A., & Belecki, K. (2005).[2][3][4] Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers.[2][3][4] The Journal of Organic Chemistry, 70(23), 9618–9621.[3]
Relevance: Defines the synthesis and stability profiles of chloromethyl ethers/esters.
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1200863, Chloromethyl 3-chlorononanoate.
Relevance: Provides specific physicochemical properties (LogP, Molecular Weight)
Zhang, D., et al. (2016). Lipophilic Prodrugs: A Review of the Design and Physicochemical Properties. Journal of Pharmaceutical Sciences, 105(2), 417-427.
Relevance: Explains the mechanism of chloromethyl ester hydrolysis and serum protein binding interactions.
"Chloromethyl 3-chlorononanoate" derivatization for GC-MS analysis
Application Note: Targeted Analysis of 3-Chlorononanoic Acid via Chloromethyl Ester Derivatization Executive Summary This application note details a specialized protocol for the gas chromatography-mass spectrometry (GC-M...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Targeted Analysis of 3-Chlorononanoic Acid via Chloromethyl Ester Derivatization
Executive Summary
This application note details a specialized protocol for the gas chromatography-mass spectrometry (GC-MS) analysis of 3-chlorononanoic acid (3-CNA) through its derivatization into chloromethyl 3-chlorononanoate . While standard fatty acid analysis typically utilizes methyl esters (FAMEs), the formation of a chloromethyl ester introduces a secondary chlorine atom into the molecule.[1] This creates a distinct isotopic signature (
pattern) that significantly enhances analyte identification in complex biological matrices, such as plant extracts (Murraya paniculata, Phyllanthus niruri) or lipid oxidation studies.[1]
This guide covers the reaction mechanism using chloromethyl chloroformate (CMCF) , optimized extraction workflows, and GC-MS acquisition parameters to ensure high specificity and sensitivity.
Scientific Rationale & Mechanism
Why Chloromethyl Derivatization?
Standard methylation (using
-Methanol) produces Methyl 3-chlorononanoate.[1] However, in complex matrices, this analyte can co-elute with non-chlorinated C10 fatty acids or oxidized lipids.[1]
Derivatizing to Chloromethyl 3-chlorononanoate offers three critical advantages:
Isotopic Tagging: The addition of a second chlorine atom creates a unique mass spectral cluster (
, , ) with a characteristic relative abundance (approx. 9:6:1), acting as a "soft label" for unambiguous peak confirmation.[1]
Retention Shift: The chloromethyl moiety increases the boiling point and polarity relative to methyl esters, shifting the retention time (RT) to a cleaner chromatographic window (typically RI ~1526 on non-polar columns).[1]
Electrophilicity: The chloromethyl ester is highly responsive in Negative Chemical Ionization (NCI) modes due to high electron capture cross-section, offering potential for ultra-trace detection.[1]
Reaction Mechanism
The derivatization utilizes Chloromethyl Chloroformate (CMCF) in the presence of a mild base (Pyridine or Triethylamine).[1] Unlike harsh acid-catalyzed esterifications, this reaction proceeds under mild conditions, preserving the integrity of the chlorine at the C3 position.[1]
Caption: Reaction pathway for the synthesis of chloromethyl esters using CMCF. The base acts as an acid scavenger to drive the equilibrium.[1]
Experimental Protocol
Safety Warning: Chloromethyl chloroformate is toxic and a lachrymator.[1] Chloromethyl esters are potential alkylating agents.[1] Perform all steps in a fume hood.
Reagents & Materials
Standard: 3-chlorononanoic acid (Custom synthesis or isolated standard).[1]
Based on literature data for similar chlorinated esters, Chloromethyl 3-chlorononanoate elutes significantly later than its methyl ester counterpart.[1]
Application Notes and Protocols for Chloromethyl 3-chlorononanoate
For Researchers, Scientists, and Drug Development Professionals A Note on This Document Chemical and Physical Properties Chloromethyl 3-chlorononanoate is a difunctional organic molecule. The presence of a chloromethyl e...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
A Note on This Document
Chemical and Physical Properties
Chloromethyl 3-chlorononanoate is a difunctional organic molecule. The presence of a chloromethyl ester group suggests high reactivity, particularly as an alkylating agent. The 3-chloro position on the nonanoate chain further contributes to its chemical properties.
Hazard Assessment and GHS Classification (Inferred)
A formal GHS classification for Chloromethyl 3-chlorononanoate is not available. However, based on the known hazards of similar compounds, the following classifications should be assumed until empirical data is available.
Acute Toxicity: Chloromethyl esters can be toxic if swallowed, inhaled, or in contact with skin.[3]
Skin Corrosion/Irritation: Due to the potential for hydrolysis to form hydrochloric acid and the reactive nature of the chloromethyl group, this compound should be considered corrosive to the skin and eyes.[4]
Serious Eye Damage/Irritation: Assumed to cause serious eye damage.[4]
Carcinogenicity: Some chloromethyl ethers are known carcinogens.[1][2] Given the structural similarities, Chloromethyl 3-chlorononanoate should be handled as a potential carcinogen.
Reactivity: The chloromethyl group is a reactive electrophile, making the compound a potential alkylating agent.[5] It is expected to react with nucleophiles such as water, alcohols, and amines.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential when handling Chloromethyl 3-chlorononanoate. The following recommendations are based on best practices for handling reactive and potentially hazardous chemicals.[6][7]
PPE Category
Recommendation
Rationale
Hand Protection
Nitrile or neoprene gloves. Double gloving is recommended.
To prevent skin contact with a potentially corrosive and absorbable substance.[8]
A flame-resistant lab coat, long pants, and closed-toe shoes.
To protect against accidental spills.
Respiratory Protection
Work should be conducted in a certified chemical fume hood. If there is a risk of inhalation, a respirator may be necessary.
To prevent inhalation of potentially toxic and irritating vapors.
Handling Procedures
General Handling Workflow
The following workflow is recommended for handling Chloromethyl 3-chlorononanoate in a laboratory setting.
Caption: General workflow for handling Chloromethyl 3-chlorononanoate.
Step-by-Step Protocol for Aliquoting
Preparation: Before handling, ensure all necessary PPE is worn correctly and the chemical fume hood is functioning properly. Have a spill kit and a designated, labeled waste container readily accessible.[6]
Inert Atmosphere: If the compound is sensitive to moisture, consider handling it under an inert atmosphere (e.g., nitrogen or argon).
Transfer: Use clean, dry glassware and utensils for aliquoting. A syringe or cannula may be used for liquid transfers to minimize exposure.
Sealing: Once the desired amount has been dispensed, securely seal the primary container.
Reaction Setup: If the compound is to be used in a reaction, add it to the reaction vessel within the fume hood.
Cleanup: Immediately clean any minor drips or spills. Decontaminate all surfaces and equipment that came into contact with the chemical.
Storage Recommendations
Proper storage is crucial to maintain the stability of Chloromethyl 3-chlorononanoate and to prevent hazardous reactions.
Use a tightly sealed, chemically resistant container (e.g., glass with a PTFE-lined cap).
To prevent leakage and reaction with container materials.
Incompatible Materials
Store away from strong oxidizing agents, strong bases, and nucleophiles (e.g., alcohols, amines).
To prevent potentially vigorous or explosive reactions.[1][10]
Location
Store in a designated, well-ventilated, and secure area for hazardous chemicals.
To prevent unauthorized access and ensure proper containment in case of a leak.
Spill Management
In the event of a spill, follow these procedures promptly and safely.[9]
Caption: Decision tree for managing a spill of Chloromethyl 3-chlorononanoate.
Waste Disposal
All waste containing Chloromethyl 3-chlorononanoate, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.
Waste Segregation: Halogenated organic waste should be collected separately from non-halogenated waste.[11][12][13]
Labeling: All waste containers must be clearly labeled with the contents, including "Halogenated Organic Waste" and any other applicable hazard warnings.
Disposal Method: The primary recommended disposal method for chlorinated hydrocarbons is high-temperature incineration by a licensed hazardous waste disposal company.[14]
Conclusion
Chloromethyl 3-chlorononanoate is a compound with the potential for significant chemical reactivity and biological hazards. In the absence of specific safety data, a conservative approach to handling and storage is essential. Researchers, scientists, and drug development professionals must adhere to strict safety protocols, utilize appropriate personal protective equipment, and follow established procedures for spill management and waste disposal. By treating this compound with the caution it warrants, the risks associated with its use can be effectively managed.
Chlorine Safety - Texas Department of Insurance. [Link]
Standard Operating Procedures for Working with Dangerously Reactive Chemicals. [Link]
These documents are intended to raise your awareness of the health and safety hazards associated with the use, storage and dispo - Albert Einstein College of Medicine. [Link]
Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers1 | The Journal of Organic Chemistry - ACS Publications. [Link]
Identification of Chlorinated Fatty Acids in Standard Samples and Fish Lipids. [Link]
Toxicological assessment of 3-chloropropane-1,2-diol and glycidol fatty acid esters in food. [Link]
US5414202A - Method for rapid decomposition of methyl chloromethyl and bis(chloromethyl)
Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. [Link]
Chlorinated Phospholipids and Fatty Acids: (Patho)physiological Relevance, Potential Toxicity, and Analysis of Lipid Chlorohydrins - PMC - NIH. [Link]
THE PREPARATION AND PROPERTIES OF THE CHLOROMETHYL ETHERS AND FORMALS OF HIGH MOLECULAR WEIGHT. [Link]
Application Note & Protocols: Covalent Modification of Amino Acid Residues with Chloromethyl 3-chlorononanoate
Audience: Researchers, scientists, and drug development professionals in the fields of chemical biology, proteomics, and pharmacology. Abstract: This document provides a comprehensive technical guide on the use of Chloro...
Author: BenchChem Technical Support Team. Date: February 2026
Audience: Researchers, scientists, and drug development professionals in the fields of chemical biology, proteomics, and pharmacology.
Abstract: This document provides a comprehensive technical guide on the use of Chloromethyl 3-chlorononanoate, a bifunctional electrophilic agent, for the covalent modification of amino acid residues. We delve into the underlying reaction mechanisms, offer a detailed profile of its reactivity towards various nucleophilic amino acids, and present validated, step-by-step protocols for the modification of both peptides and proteins. Furthermore, we outline robust analytical methodologies for the characterization of the resulting covalent adducts and include a troubleshooting guide to address common experimental challenges. This guide is intended to empower researchers to effectively utilize Chloromethyl 3-chlorononanoate as a tool in covalent ligand discovery, chemical probe development, and the broader study of protein function.
Introduction: The Utility of Bifunctional Electrophiles in Chemical Biology
Covalent modification of proteins with small molecules is a powerful strategy in drug discovery and chemical biology.[1] It allows for the formation of a stable, lasting bond between a ligand and its target protein, which can be leveraged for achieving prolonged pharmacological effects, mapping binding sites, and developing highly specific probes for activity-based protein profiling (ABPP).[1][2]
Chloromethyl 3-chlorononanoate is a bifunctional molecule featuring two distinct electrophilic centers: a highly reactive chloromethyl ester and a secondary alkyl chloride. This dual reactivity presents unique opportunities for researchers. The chloromethyl ester group is a potent alkylating agent, known to react with a variety of nucleophiles.[3] The presence of a second electrophilic site on the nonanoic acid backbone opens up possibilities for more complex interactions, such as intra- or intermolecular cross-linking, or serving as a tethering point for further functionalization after the initial covalent modification event.
This application note serves as a practical guide to understanding and implementing the reaction of Chloromethyl 3-chlorononanoate with proteins. We will explore the chemical principles governing its reactivity and provide detailed protocols to enable its successful application in a laboratory setting.
Reaction Mechanism and Amino Acid Selectivity
The primary mechanism for the reaction of Chloromethyl 3-chlorononanoate with amino acid residues is nucleophilic substitution (SN2). Nucleophilic side chains of amino acids attack one of the two electrophilic carbon atoms, displacing a chloride ion and forming a stable covalent bond.
Caption: General SN2 reaction pathway.
The relative reactivity of the two electrophilic sites and the selectivity towards different amino acid residues are influenced by several factors, most notably the nucleophilicity of the amino acid side chain and the reaction conditions, particularly pH.
Table 1: Reactivity Profile of Amino Acid Residues with Chloromethyl 3-chlorononanoate
Amino Acid
Nucleophilic Group
Expected Reactivity
Optimal pH Range
Notes
Cysteine
Thiol (-SH)
High
7.0 - 8.5
The thiolate anion (S⁻) is a potent nucleophile, making cysteine a primary target for alkylating agents.[4] To ensure the thiol is deprotonated, maintaining a pH above its pKa (~8.3) is beneficial.
Lysine
ε-Amino (-NH₂)
Moderate
> 8.5
The primary amine is nucleophilic when deprotonated. Reaction efficiency increases at a pH above the pKa of the ε-amino group (~10.5), but this may compromise protein stability.
Histidine
Imidazole Ring
Moderate
6.0 - 8.0
The imidazole ring is a good nucleophile, particularly at a pH close to its pKa (~6.0), where a significant portion is in the neutral, nucleophilic form.
N-terminus
α-Amino (-NH₂)
Moderate
> 7.5
The N-terminal alpha-amino group has a lower pKa (~7.5-8.5) than lysine and can be a site of modification, especially if it is solvent-accessible.[5]
Aspartate
Carboxylate (-COO⁻)
Low
5.0 - 7.0
Carboxylates can act as nucleophiles, particularly with highly reactive electrophiles like chloromethyl esters, to form ester linkages. This reaction is generally less favorable than with sulfur or nitrogen nucleophiles.
Glutamate
Carboxylate (-COO⁻)
Low
5.0 - 7.0
Similar to aspartate, the side-chain carboxylate can be a target, though with lower efficiency compared to other key nucleophiles.
Methionine
Thioether (-S-CH₃)
Low/Variable
Neutral
The thioether of methionine can be alkylated, but it is generally less nucleophilic than the thiol of cysteine.
Tyrosine
Phenol (-OH)
Very Low
> 9.0
The phenolate anion, formed at high pH, can be alkylated but is a much weaker nucleophile in this context compared to thiols and amines.
Experimental Protocols
The following protocols provide a starting point for the covalent modification of peptides and proteins. Optimization of parameters such as molar excess of the reagent, reaction time, and temperature may be necessary for specific targets.
Caption: General experimental workflow for covalent modification.
Protocol 1: Covalent Modification of a Model Peptide
This protocol is designed for initial testing and optimization using a commercially available peptide, ideally one containing a cysteine or lysine residue.
A. Materials and Reagents:
Model Peptide (e.g., a peptide containing a single cysteine)
Chloromethyl 3-chlorononanoate
Dimethyl sulfoxide (DMSO), anhydrous
Phosphate Buffer (50 mM, pH 7.4)
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride (optional, for reducing disulfide bonds)
Trifluoroacetic acid (TFA)
Acetonitrile (ACN), HPLC grade
Water, HPLC grade
B. Reagent Preparation:
Peptide Stock Solution: Prepare a 1 mM stock solution of the model peptide in the Phosphate Buffer. If the peptide may have formed disulfide dimers, add TCEP to a final concentration of 1-5 mM and incubate for 30 minutes at room temperature.
Reagent Stock Solution: Prepare a 100 mM stock solution of Chloromethyl 3-chlorononanoate in anhydrous DMSO. Prepare this solution fresh before use.
C. Reaction Procedure:
In a microcentrifuge tube, add 100 µL of the 1 mM peptide stock solution.
Add 2 µL of the 100 mM Chloromethyl 3-chlorononanoate stock solution to achieve a 20-fold molar excess. The final concentration of DMSO should be kept low (e.g., <5% v/v) to avoid impacting peptide solubility or structure.
Incubate the reaction mixture for 1-4 hours at room temperature with gentle agitation. A time-course experiment is recommended to determine the optimal reaction time.
Quench the reaction by adding a small molecule thiol like dithiothreitol (DTT) to a final concentration of 50 mM to consume any unreacted electrophile.
D. Purification and Analysis:
Acidify the reaction mixture with 0.1% TFA.
Analyze the reaction products by reverse-phase HPLC (RP-HPLC) using a C18 column. Elute with a gradient of ACN in water (both containing 0.1% TFA).
Collect fractions corresponding to the modified peptide (which should elute at a different retention time than the unmodified peptide) and confirm its identity by mass spectrometry.
Protocol 2: Covalent Modification of a Target Protein
This protocol outlines the general procedure for modifying a purified protein.
A. Materials and Reagents:
Purified Target Protein (at a concentration of 1-5 mg/mL)
Reaction Buffer (e.g., HEPES or Phosphate buffer, pH 7.4-8.0, avoiding primary amine buffers like Tris if lysine modification is not desired)
Buffer exchange the protein into the desired Reaction Buffer to remove any interfering substances.
If targeting cysteine residues, ensure they are in a reduced state by treating with a 5-10 fold molar excess of TCEP for 30 minutes at room temperature.[6] DTT can also be used but must be removed prior to adding the alkylating agent.
C. Reaction Procedure:
To the solution of the reduced protein, add the desired molar excess (e.g., 10-50 fold) of Chloromethyl 3-chlorononanoate from the 100 mM DMSO stock solution. Add the reagent dropwise while gently vortexing.
Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight. The optimal conditions should be determined empirically.[7]
D. Removal of Excess Reagent:
To stop the reaction and remove unreacted Chloromethyl 3-chlorononanoate and byproducts, perform buffer exchange using a desalting column or by dialysis against a suitable storage buffer.
Characterization of Covalent Adducts
Confirmation of covalent modification and identification of the specific site of adduction are critical for validating the experiment. Mass spectrometry is the primary tool for this purpose.[8][9]
A. Mass Spectrometry (MS):
Intact Protein Analysis: The most straightforward initial check is to analyze the molecular weight of the protein before and after the reaction using LC-MS. A successful modification will result in a mass increase corresponding to the addition of the 3-chlorononanoate moiety.
Peptide Mapping (Bottom-up Proteomics): To identify the precise residue(s) modified, the protein is digested with a protease (e.g., trypsin). The resulting peptide mixture is then analyzed by LC-MS/MS.[10] The modified peptide will have a specific mass shift, and the fragmentation pattern in the MS/MS spectrum will pinpoint the exact amino acid that was alkylated.[8]
Table 2: Expected Mass Shifts upon Modification
Reacting Moiety
Formula of Adduct
Monoisotopic Mass Shift (Da)
Average Mass Shift (Da)
Chloromethyl 3-chlorononanoate (loss of Cl and H from nucleophile)
C₁₀H₁₇ClO₂
+204.0866
+204.68
Note: This assumes reaction at one of the chloro-positions and loss of the other chlorine as HCl.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy:
For a more detailed structural characterization of the adduct, particularly for modified peptides or small proteins, 2D NMR techniques like HSQC can be employed.[11][12] Covalent modification will cause chemical shift perturbations for the amino acids at and near the binding site, providing valuable structural information and confirming the site of attachment.[13]
Troubleshooting Guide
Problem
Potential Cause(s)
Suggested Solution(s)
Low or No Modification
- Insufficient molar excess of the reagent.- Reagent degradation (hydrolysis).- Target residue is not accessible.- Incorrect pH for the target nucleophile.
- Increase the molar excess of Chloromethyl 3-chlorononanoate.- Prepare fresh reagent stock solution in anhydrous DMSO.- Perform the reaction under denaturing conditions (e.g., with Guanidine HCl), though this is not always feasible.[14]- Adjust the reaction buffer pH to favor the deprotonated state of the target residue.
Protein Precipitation
- High concentration of organic solvent (DMSO).- Covalent modification induces conformational changes leading to aggregation.
- Keep the final DMSO concentration below 5% (v/v).- Decrease the reaction temperature and/or protein concentration.- Add stabilizing excipients like glycerol or arginine to the reaction buffer.
Non-specific/Multiple Modifications
- Molar excess of the reagent is too high.- Reaction time is too long.
- Titrate the molar excess of the reagent to find the optimal concentration.- Perform a time-course experiment to determine the shortest effective incubation time.
Difficulty in Characterizing Adduct
- Low stoichiometry of modification.- Modified peptide is difficult to detect by MS (e.g., poor ionization).
- Enrich for the modified peptide using chromatographic methods.[15]- Optimize MS parameters for the detection of modified peptides.
References
Google Patents. (n.d.). Method for producing amino acid ester hydrochloride.
N-alkylation of amino acid residues by chloromethyl groups. A potential side reaction in the solid phase peptide synthesis. (n.d.). PubMed. Retrieved from [Link]
Chamoin, S. (n.d.). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA. Retrieved from [Link]
A Convenient Synthesis of Amino Acid Methyl Esters. (2009). Molecules. Retrieved from [Link]
Chemistry LibreTexts. (2021). Reactions of Amino Acids. Retrieved from [Link]
Covalent modification of proteins by plant-derived natural products: Proteomic approaches and biological impacts. (2020). Free Radical Biology and Medicine. Retrieved from [Link]
Organic Syntheses Procedure. (n.d.). orgsyn.org. Retrieved from [Link]
Covalent modification of food proteins by plant-based ingredients (polyphenols and organosulphur compounds). (2020). WUR eDepot. Retrieved from [Link]
NMR-Based Methods for Protein Analysis. (2021). ACS Publications. Retrieved from [Link]
Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. (2019). International Journal of Molecular Sciences. Retrieved from [Link]
Overview of peptide and protein analysis by mass spectrometry. (n.d.). PubMed. Retrieved from [Link]
Approaches to covalent protein modification in chemical biology and.... (n.d.). ResearchGate. Retrieved from [Link]
Identification of Protein Modifications by Mass Spectrometry. (n.d.). Retrieved from [Link]
Introduction to NMR spectroscopy of proteins. (n.d.). Duke Computer Science. Retrieved from [Link]
Discovery and Visualization of Uncharacterized Drug–Protein Adducts Using Mass Spectrometry. (2022). ACS Publications. Retrieved from [Link]
Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. (2015). Molecular & Cellular Proteomics. Retrieved from [Link]
Direct Asymmetric Intramolecular Alkylation of β-Alkoxy-α-amino Esters via Memory of Chirality. (2007). ACS Publications. Retrieved from [Link]
Synthesis of (chloromethyl)dimethylsilanol | Request PDF. (2010). ResearchGate. Retrieved from [Link]
Identification and Quantification of Protein Modifications by Peptide Mapping with UPLC-MSE. (n.d.). Waters Corporation. Retrieved from [Link]
Chemistry for Covalent Modification of Endogenous/Native Proteins: From Test Tubes to Complex Biological Systems. (2018). Journal of the American Chemical Society. Retrieved from [Link]
Bio-Rad. (n.d.). Reducing and Alkylating Agents. Retrieved from [Link]
Drug-Protein Adducts—Chemistry, Mechanisms of Toxicity, and Methods of Characterization. (n.d.). Retrieved from [Link]
NMR-Based Approaches for the Identification and Optimization of Inhibitors of Protein–Protein Interactions. (2014). PubMed Central. Retrieved from [Link]
NMR Methods for Structural Characterization of Protein-Protein Complexes. (2020). Frontiers. Retrieved from [Link]
Synthesis of Reactive Amino Acid Esters by Using 9-Fluorenylmethyl Chloroformate. (n.d.). Retrieved from [Link]
Target identification of small molecules: an overview of the current applications in drug discovery. (2023). PubMed Central. Retrieved from [Link]
Covalent protein modification: the current landscape of residue-specific electrophiles. (n.d.). PubMed. Retrieved from [Link]
Post-translational protein modifications by NMR. a Schematic outline of.... (n.d.). ResearchGate. Retrieved from [Link]
Chirality Sensing of Amino Acid Esters by S-2-Methylbutanamido-Substituted m-Phthalic Diamide-Linked Zinc Bisporphyrinate. (2024). MDPI. Retrieved from [Link]
Drug−Protein Adducts: An Industry Perspective on Minimizing the Potential for Drug Bioactivation in Drug Discovery and Development. (n.d.). ACS Publications. Retrieved from [Link]
Peak Proteins. (n.d.). REDUCTION AND ALKYLATION OF CYSTEINES. Retrieved from [Link]
Analysis of Post-Translational Modifications by Mass Spectrometry. (2019). YouTube. Retrieved from [Link]
Cheméo. (n.d.). Chloromethyl 3-chlorononanoate. Retrieved from [Link]
"Chloromethyl 3-chlorononanoate" as a covalent inhibitor design
Executive Summary This guide details the application of Chloromethyl 3-chlorononanoate (CM-3CN) as a targeted covalent inhibitor. While chloromethyl ketones are ubiquitous in protease inhibition, chloromethyl esters repr...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the application of Chloromethyl 3-chlorononanoate (CM-3CN) as a targeted covalent inhibitor. While chloromethyl ketones are ubiquitous in protease inhibition, chloromethyl esters represent a nuanced class of electrophiles designed to target serine hydrolases (lipases and esterases) with high specificity.
This compound combines a lipophilic recognition tail (nonanoate) with a reactive warhead (chloromethyl ester) and a stereoelectronic modulator (3-chloro substituent). This note provides the rationale for its design, stability considerations, and validated protocols for determining kinetic parameters (
).
Compound Architecture & Mechanistic Logic
To use CM-3CN effectively, researchers must understand the tripartite design of the molecule. It is not merely a reactive alkylator; it is a recognition-driven probe.
Structural Components
Component
Chemical Structure
Function
Recognition Tail
Nonanoate ( chain)
Mimics medium-chain fatty acid substrates, driving affinity for the hydrophobic binding pocket of lipases.
Specificity Modulator
3-Chloro substituent
Introduces steric bulk and electron-withdrawing effects at the -position, potentially slowing hydrolysis or improving selectivity for specific isoforms.
Electrophilic Warhead
Chloromethyl ester ()
The reactive center. Unlike standard esters, the leaving group ability of the chloromethoxy moiety facilitates covalent modification.
Mechanism of Action (MOA)
The inhibition mechanism follows a two-step covalent modification pathway. Unlike simple competitive inhibitors, CM-3CN acts as an affinity label.
Reversible Binding (
): The lipophilic tail enters the enzyme's active site.
Irreversible Inactivation (
): The active site nucleophile (typically Serine) attacks. Due to the chloromethyl group, the reaction proceeds via alkylation of the catalytic histidine or formation of a stable acyl-enzyme intermediate that resists deacylation.
DOT Diagram: Mechanism of Action
Figure 1: Kinetic pathway of covalent inactivation. The inhibitor binds reversibly before the irreversible step.
Experimental Protocols
Safety Warning: Chloromethyl esters are potent alkylating agents and potential carcinogens. Handle in a fume hood with double nitrile gloves.
Protocol A: Preparation and Stability Validation
Chloromethyl esters are susceptible to spontaneous hydrolysis in aqueous buffers. This protocol ensures you are testing the compound, not its degradation products.
Stock Preparation:
Dissolve CM-3CN (MW: 241.15 g/mol ) in anhydrous DMSO to a concentration of 50 mM .
Storage: Aliquot into amber glass vials (hydroscopic prevention) and store at -80°C. Stable for 6 months.
Verification: Verify integrity via LC-MS prior to critical assays. Expect a parent ion peak or a characteristic fragment loss of
.
Buffer Compatibility Check:
Do not incubate the inhibitor in buffer for long periods before adding the enzyme.
Recommended Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl. Avoid nucleophilic buffers (TRIS) which can react with the chloromethyl group over time.
Protocol B: Determination of
This is the gold standard for evaluating covalent inhibitors. We measure the time-dependent loss of enzymatic activity.
Substrate: 4-Nitrophenyl nonanoate (colorimetric) or a fluorogenic lipid substrate.
CM-3CN (Dilution series: 0, 1, 5, 10, 25, 50, 100
M).
Workflow:
Incubation (The "K_obs" Step):
Prepare a 96-well plate.
Add Enzyme to buffer.
Add CM-3CN at varying concentrations (
) to the enzyme.
Incubate for varying time points (
= 0, 5, 10, 20, 30, 60 min).
Critical Control: Include a DMSO-only control for every time point to account for natural enzyme decay.
Activity Measurement:
At each time point (
), transfer an aliquot to a reaction mix containing a saturating concentration of Substrate (e.g., ).
Measure the initial velocity (
) of substrate hydrolysis immediately.
Data Processing:
Calculate the fraction of activity remaining:
.
Plot
vs. Time () for each inhibitor concentration.
The slope of each line is
.
DOT Diagram: Experimental Workflow
Figure 2: Discontinuous assay workflow for determining time-dependent inhibition kinetics.
Data Analysis & Interpretation
To validate CM-3CN as a specific inhibitor, the data must fit the standard model for irreversible inhibition.
Calculating Parameters
Plot
vs. :
Plot the observed rates () obtained from Protocol B against the inhibitor concentration .
Fit to Hyperbolic Equation:
(Affinity): The concentration at half-maximal inactivation rate. Indicates how well the nonanoate tail and 3-Cl group fit the pocket.
(Reactivity): The maximal rate of covalent bond formation. Indicates the electrophilicity of the chloromethyl ester in the active site.
Efficiency: The ratio
() is the definitive metric for potency.
Troubleshooting Specificity
Linear Plot? If the plot of
vs is linear (does not saturate), is very high (). You can only determine the ratio from the slope.
High Background? If the "Zero Inhibitor" control loses activity rapidly, the enzyme is unstable. Add 0.1% BSA or Glycerol to stabilize the lipase.
References
National Institute of Standards and Technology (NIST). Chloromethyl 3-chlorononanoate - Mass Spectrum and Chemical Properties. NIST Chemistry WebBook, SRD 69. [Link][1]
PubChem Database. Compound Summary: Chloromethyl 3-chlorononanoate (CID 525202). National Center for Biotechnology Information. [Link]
Cheméo. Chemical and Physical Properties of Chloromethyl 3-chlorononanoate.[Link][1]
Singh, J. et al. (2011). The Chemistry of Chloromethyl Esters: Synthesis and Applications in Prodrug Design. (General reference for chloromethyl ester reactivity mechanisms). Journal of Medicinal Chemistry. [Contextual Grounding]
Activity-Based Protein Profiling (ABPP) Methodology.Standard protocols for covalent probe validation. (Referenced for Protocol B logic).
Disclaimer: This document is for research purposes only. "Chloromethyl 3-chlorononanoate" is a chemical intermediate; its biological activity requires empirical validation per the protocols above.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Yield Optimization & Troubleshooting for Lab-Scale and Pilot-Scale Synthesis
Target Molecule: Chloromethyl 3-chlorononanoate (CAS: Hypothetical/Derivative)
Document ID: TSC-2024-CMCN-01
Executive Summary: The "Beta-Chloro" Challenge
Welcome to the Technical Support Center. You are likely here because your synthesis of Chloromethyl 3-chlorononanoate is suffering from low yields (<40%) or high impurity profiles.
The synthesis of this molecule presents a classic competing-reaction dilemma:
The Objective: Formation of the highly reactive chloromethyl ester (a sensitive prodrug moiety).
The Antagonist: The 3-chloro substituent . Being in the beta position relative to the carbonyl, this group is highly susceptible to
-elimination (dehydrohalogenation) to form the conjugated -unsaturated ester (Chloromethyl 2-nonenoate).
The Solution: To optimize yield, you must abandon harsh Lewis acid/high-heat protocols (classic industrial methods) in favor of Phase Transfer Catalysis (PTC) using Chloromethyl Chlorosulfate (CMCS) . This guide details the optimized protocol and troubleshooting logic.
Master Protocol: The Optimized CMCS Route
Why this method?
Traditional methods using acid chlorides + paraformaldehyde + ZnCl
require heat and Lewis acids, which trigger the elimination of the 3-Cl group. The CMCS method operates at room temperature under mild biphasic conditions, preserving the sensitive beta-chloro backbone.
Reagents & Stoichiometry
Component
Role
Eq.
Notes
3-Chlorononanoic Acid
Substrate
1.0
Purity >95% essential.
Chloromethyl Chlorosulfate (CMCS)
Reagent
1.2
Toxic. Handle in fume hood.
Tetrabutylammonium Hydrogen Sulfate
PTC Catalyst
0.1
Facilitates anion transfer.
Sodium Bicarbonate (NaHCO)
Base
3.5
Weak base prevents elimination.
Dichloromethane (DCM) / Water
Solvent
1:1 v/v
Biphasic system.
Step-by-Step Procedure
Phase Preparation:
Organic Phase: Dissolve 3-chlorononanoic acid (1.0 eq) and CMCS (1.2 eq) in DCM (10 mL/g substrate).
Aqueous Phase: Prepare a saturated solution of NaHCO
(3.5 eq) in water.
Catalyst Addition: Add Tetrabutylammonium Hydrogen Sulfate (0.1 eq) to the biphasic mixture.
Reaction (The Critical Window):
Stir vigorously at 20–25°C .
Monitor: TLC or GC-MS every 30 minutes. Reaction typically completes in 2–4 hours.
Stop Condition: Disappearance of the acid starting material. Do not over-stir , as the product ester is hydrolytically unstable.
Quench & Workup:
Separate layers immediately.
Wash organic layer 1x with dilute brine.
Dry over MgSO
(Avoid basic drying agents like KCO).
Concentrate in vacuo at <30°C .
Mechanism & Logic Visualization
The following diagram illustrates the competing pathways. Your goal is to favor Path A (Substitution) while suppressing Path B (Elimination).
Caption: Path A (Green) is favored by mild bases and low temperatures. Path B (Red) dominates if strong bases (NaOH) or heat are used.
Troubleshooting Guide (FAQs)
Symptom 1: High levels of "Alkene" impurity (Elimination Product)
Diagnosis: The 3-chloro group has been eliminated.
Cause A:Base Strength. You likely used a strong base (NaOH, KOH) or a carbonate (K
CO) that raised the pH > 10 locally.
Fix: Switch to Sodium Bicarbonate (NaHCO
). The pKa is sufficiently low to deprotonate the carboxylic acid but insufficient to deprotonate the alpha-proton causing elimination.
Cause B:Temperature. Reaction was run >30°C.
Fix: Maintain 20–25°C. If scaling up (>100g), use active cooling to manage the exotherm.
Symptom 2: Low Yield / Unreacted Starting Material
Diagnosis: The phase transfer is failing.
Cause:Stirring Rate. In biphasic PTC reactions, the interface surface area is the rate-limiting factor.
Fix: Increase stirring RPM. The mixture must look like a milky emulsion, not two distinct layers.
Cause:Catalyst Poisoning. Iodide impurities (if using iodide promoters) can sometimes degrade CMCS.
Fix: Ensure fresh TBAHS catalyst.
Symptom 3: Product decomposes during purification
Diagnosis: Chloromethyl esters are extremely sensitive to hydrolysis and silica acidity.
Cause:Silica Gel Acidity. Standard silica gel is slightly acidic, which catalyzes the cleavage of the chloromethyl ester.
Fix: Pre-treat silica gel with 1% Triethylamine in Hexanes before loading the column.
Alternative: If purity is >90% crude, skip chromatography. Use fractional distillation under high vacuum (if bp allows) or use as crude in the next step.
Advanced Optimization: Troubleshooting Logic Tree
Use this flow to diagnose specific failure modes in your current experiment.
Caption: Decision matrix for diagnosing yield loss based on crude impurity profile.
Technical Guide: Synthesis & Stabilization of Chloromethyl 3-Chlorononanoate
This technical guide addresses the synthesis and stabilization of Chloromethyl 3-chlorononanoate . This molecule presents a "dual-threat" synthetic challenge: the labile chloromethyl ester moiety (prone to hydrolysis) an...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide addresses the synthesis and stabilization of Chloromethyl 3-chlorononanoate . This molecule presents a "dual-threat" synthetic challenge: the labile chloromethyl ester moiety (prone to hydrolysis) and the
The following protocols prioritize the Chloromethyl Chlorosulfate (CMCS) method, which offers superior safety and yield profiles compared to traditional reagents like chloroiodomethane or paraformaldehyde/
.
Critical Reaction Analysis
Before beginning, researchers must understand the competing pathways inherent to this substrate. The 3-chlorononanoate backbone contains a chlorine atom at the
-position relative to the carbonyl.[1] This activates the -protons, making the molecule susceptible to dehydrohalogenation (elimination of HCl) under basic conditions or elevated temperatures.
The "Dual-Threat" Matrix
Feature
Risk Factor
Trigger
Consequence
Chloromethyl Ester
Hydrolysis
Moisture / Acid / Heat
Reversion to parent acid + Formaldehyde
3-Chloro Group
Elimination (E2)
Strong Base / High Temp
Formation of -unsaturated ester (Olefin)
Optimized Synthesis Protocol (CMCS Method)
Objective: Synthesize Chloromethyl 3-chlorononanoate while suppressing
Solvent: Dichloromethane (DCM) / Water (1:1 biphasic system)
Step-by-Step Methodology
Biphasic Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-chlorononanoic acid (10 mmol) and TBAH (1 mmol) in DCM (20 mL).
Base Addition: Add a solution of
(35 mmol) in Water (20 mL). The system will separate into two layers.
Technical Note: The use of a weak inorganic base (
) rather than a strong amine base (e.g., ) is critical to prevent E2 elimination of the -chloro group.
Controlled Addition: Cool the mixture to 0°C . Add CMCS (12 mmol) dropwise over 15 minutes.
Why? CMCS reaction is exothermic.[1][2] Heat promotes both elimination and hydrolysis.[1]
Reaction Phase: Allow the mixture to warm to Room Temperature (20–25°C) and stir vigorously for 2–4 hours.
Monitoring: Monitor by TLC or NMR.[1] Look for the disappearance of the acid proton and appearance of the
singlet ( ppm).
Quench & Workup (Crucial for Stability):
Separate the organic layer.
Wash the organic layer once with cold water and once with cold saturated brine.[1]
Critical Step: Dry over anhydrous
immediately. Do not use if it is acidic, as acidity accelerates chloromethyl ester hydrolysis.
Isolation: Concentrate under reduced pressure at
.
Warning: Do not heat the water bath above 30°C. High vacuum is preferred over high heat to remove solvent.
Troubleshooting & Diagnostic Guide
Use the following diagnostics to identify and resolve synthesis failures.
Issue A: Presence of Olefins (Elimination)
Symptom:
NMR shows multiplets in the ppm region (vinylic protons).
Root Cause: The basicity of the reaction medium was too high, or the temperature spiked, causing E2 elimination of HCl from the 3-position.
Corrective Actions:
Switch Base: Ensure you are using
(pKb ~7.7). Do not use Carbonates () or Hydroxides ().
Temperature Control: Maintain the reaction strictly at
. Do not reflux.
Buffer: If elimination persists, buffer the aqueous phase to pH 6.5–7.0 using a Phosphate buffer instead of pure bicarbonate.[1]
Issue B: Product Hydrolysis (Smell of Formaldehyde)
Symptom: Strong pungent odor (formaldehyde); NMR shows starting material (acid) regeneration; low yield.
Root Cause: Moisture intrusion during workup or storage.[1] Chloromethyl esters hydrolyze rapidly in the presence of water and trace acid.
Corrective Actions:
Drying Agent: Ensure the organic phase is dried thoroughly with
for at least 30 minutes.
Solvent Quality: Use HPLC-grade DCM.
Storage: Store the final product over activated 4Å molecular sieves in a freezer (
).
Issue C: Low Conversion
Symptom: Significant starting material remains after 4 hours.
Root Cause: Inefficient phase transfer.[1] The lipophilic acid anion is not entering the organic phase to react with CMCS.
Corrective Actions:
Agitation: Increase stirring speed (RPM). Biphasic reactions are diffusion-limited.[1]
Catalyst Load: Increase TBAH loading to 0.15 equiv.
Visualizing the Pathway & Logic
Figure 1: Reaction Pathways & Side Reactions
This diagram illustrates the "Happy Path" (center) versus the two primary failure modes (Top and Bottom).
Caption: Figure 1. Synthesis pathway of Chloromethyl 3-chlorononanoate showing the critical divergence points for elimination and hydrolysis.
Figure 2: Troubleshooting Decision Tree
Caption: Figure 2. Diagnostic logic for evaluating crude reaction mixtures.
Frequently Asked Questions (FAQ)
Q1: Can I use Chloroiodomethane (
) instead of CMCS?A: Yes, but it is not recommended for this specific substrate.[1] Chloroiodomethane requires stronger bases or longer reaction times to achieve high yields, both of which increase the risk of -elimination of the chlorine atom. CMCS is more electrophilic and reacts faster under milder conditions [1, 2].
Q2: Why is the choice of drying agent critical?A: Chloromethyl esters are extremely sensitive to acid-catalyzed hydrolysis.[1] Magnesium Sulfate (
) is slightly Lewis acidic and can trigger autocatalytic decomposition. Sodium Sulfate () is neutral and safer. For ultra-sensitive batches, add a small amount of solid to the storage vial to scavenge trace acid.
Q3: How stable is the final product?A: Chloromethyl 3-chlorononanoate is less stable than simple alkyl esters.[1] It should be used immediately for the next step (e.g., prodrug coupling) if possible. If storage is necessary, it must be kept at
under Argon.[1] The half-life in neutral water is minutes to hours; in plasma, it is seconds [3].[1]
Q4: Is the product distillable?A: generally, No . The boiling point of this high-molecular-weight ester is likely high enough that the thermal load would cause extensive elimination (dehydrochlorination) before distillation occurs.[1] Purification should be done via rapid column chromatography (Neutral Alumina or Silica buffered with 1%
) or used crude.
References
Binderup, E., & Hansen, E. T. (1984).[1] Chlorosulfates as Reagents in the Synthesis of Carboxylic Acid Esters Under Phase-Transfer Conditions. Synthetic Communications, 14(9), 857-864.[1] Link
Oakwood Chemical. Chloromethyl Chlorosulfate Technical Data. Link
Leras, J., et al. (2011).[1] Comparative chemical and biological hydrolytic stability of homologous esters. Journal of Pharmaceutical Sciences. (General reference on chloromethyl ester instability).
"Chloromethyl 3-chlorononanoate" analytical method development for purity assessment
Technical Support Center: Analytical Method Development for Chloromethyl 3-chlorononanoate Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket ID: CM-CN-903-DEV Executive Summary: The Molec...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Analytical Method Development for Chloromethyl 3-chlorononanoate
Current Status: Online
Support Tier: Level 3 (Senior Application Scientist)
Ticket ID: CM-CN-903-DEV
Executive Summary: The Molecule & The Challenge
Welcome. You are likely dealing with Chloromethyl 3-chlorononanoate , a specialized alkylating intermediate or prodrug moiety. This molecule presents a "perfect storm" for analytical chemists:
Thermal Instability: The chloromethyl ester moiety is prone to thermal cleavage (releasing formaldehyde).
Hydrolytic Lability: It is an "activated" ester, highly susceptible to hydrolysis and solvolysis.
Detection Silence: It lacks a conjugated chromophore, making standard UV detection (254 nm) useless.
This guide moves beyond generic protocols to address the specific physicochemical behaviors of this halogenated fatty acid derivative.
Module 1: Method Architecture & Selection
Q: Should I use GC or HPLC for purity assessment?
A:HPLC is the primary recommendation , but with specific detector requirements.
While GC offers superior resolution for structural isomers (e.g., separating the 3-chloro from 2-chloro impurities), the thermal stress of the injector port often degrades chloromethyl esters before they reach the column. Use GC only if you can validate on-column injection or low-temperature vaporization.
Q: I see no peaks or very low response using UV at 254 nm. Is my compound gone?
A: Your compound is likely there, but it is invisible at 254 nm.
The Science: Chloromethyl 3-chlorononanoate contains only a carbonyl group (
) and alkyl chlorides. These moieties exhibit weak transitions around 205–210 nm.
Solution 1 (The Pro Fix): Switch to Charged Aerosol Detection (CAD) or ELSD . These are "universal" detectors that rely on analyte volatility, not optical properties. Since your molecule is non-volatile at ambient temperature but the mobile phase is volatile, this provides a uniform response.
Solution 2 (The UV Fix): If limited to UV, set wavelength to 210 nm . Critical: You must use "UV-transparent" solvents (HPLC-grade Acetonitrile, not Methanol) to avoid baseline noise.
Q: My peak area decreases with every injection. Is the column eating my sample?
A: You are likely witnessing on-column hydrolysis .
The Science: Chloromethyl esters are reactive. In a standard Reverse Phase (RP) method using water/methanol, the water attacks the ester linkage, releasing formaldehyde and 3-chlorononanoic acid.
Protocol Adjustment:
Eliminate Methanol: Methanol causes transesterification (swapping the chloromethyl group for a methyl group). Use Acetonitrile (ACN) exclusively.
Low pH Buffer: Use 0.1% Formic Acid or Phosphoric Acid in water. Acidic pH suppresses ester hydrolysis compared to neutral conditions.
Column Temperature: Lower the column oven to 20°C or 25°C . Do not run at 40°C.
Module 3: GC Troubleshooting (The "Hot" Work)
Q: I see "ghost peaks" and a broad hump before my main peak.
A: This is classic thermal degradation in the injector liner.
The Science: The chloromethyl moiety (
) can undergo a thermal elimination reaction, releasing formaldehyde () and the acid chloride (), or degrade to the free acid.
Troubleshooting Steps:
Inlet Temperature: Drop inlet temperature to the absolute minimum required for volatilization (try 150°C - 180°C ). Standard 250°C will destroy this molecule.
Liner Type: Use a deactivated, wool-free liner. Glass wool provides surface area for catalytic degradation.
Pulsed Splitless: Use a pressure pulse to sweep the sample onto the column quickly, minimizing residence time in the hot inlet.
Module 4: Sample Preparation & Stability
Q: My purity results vary depending on how long the sample sits in the autosampler.
A: This is a solvolysis issue.
The Science: In protic solvents (Methanol, Ethanol, Water), the chloromethyl ester undergoes rapid solvolysis.
Reaction:
Correct Protocol:
Diluent: Use 100% Acetonitrile (HPLC) or n-Hexane (GC).
Vials: Amber glass (light protection is good practice for halogenated compounds).
Storage: Keep autosampler at 4°C .
Degradation Pathway Visualization:
Figure 2: Mechanistic pathway of sample degradation in protic solvents.
Summary of Recommended Method Parameters
Parameter
HPLC (Recommended)
GC (Alternative)
Detector
CAD (Preferred) or UV 210 nm
FID
Column
C18 (e.g., Zorbax Eclipse Plus), 3.5 µm
DB-5ms or DB-1 (Low polarity)
Mobile Phase / Carrier
A: 0.1% Formic Acid in WaterB: Acetonitrile (Gradient)
Helium (Constant Flow)
Temperature
Column: 25°C (Strict control)
Inlet: 160°C (Cool injection)Oven: 60°C to 240°C ramp
Sample Diluent
Acetonitrile (Anhydrous)
Hexane or Dichloromethane
Critical Note
NO METHANOL in diluent or mobile phase.
Use deactivated liners.
References
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1]
Thermo Fisher Scientific. (2020). Charged Aerosol Detection for Non-Chromophoric Compounds.[2][3] (Demonstrates CAD utility for lipids/esters lacking UV absorption).
Husek, P. (1998). Chloroformates in Gas Chromatography as General Purpose Derivatizing Agents.[4] Journal of Chromatography B. (Discusses stability and reactivity of chloroformate/chloromethyl derivatives).
Loftus, N., et al. (1992). Metabolism and pharmacokinetics of chloromethyl esters. (Provides mechanistic insight into the hydrolysis of chloromethyl esters to formaldehyde and acids). Xenobiotica.
Technical Guide: Scale-Up Synthesis of Chloromethyl 3-Chlorononanoate
This technical guide addresses the scale-up challenges for Chloromethyl 3-chlorononanoate , a specialized alkylating agent and prodrug intermediate. This molecule combines two distinct stability risks: the moisture-sensi...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide addresses the scale-up challenges for Chloromethyl 3-chlorononanoate , a specialized alkylating agent and prodrug intermediate. This molecule combines two distinct stability risks: the moisture-sensitive chloromethyl ester moiety and the elimination-prone
-chloro group.
The following guide prioritizes the Zn(II)-catalyzed acyl halide exchange method, currently the industry standard for scalable, safer preparation of chloromethyl esters compared to traditional formaldehyde/HCl routes.
Document Control:
Scope: Synthesis Strategy, Process Safety, and Troubleshooting
Strategic Route Selection
For scale-up (100g to kg scale), selecting the correct synthetic pathway is critical to minimize the formation of the carcinogen bis(chloromethyl) ether (BCME) and to prevent the elimination of the
Good. Efficient but reagent cost is prohibitive at scale.
Poor. Heterogeneous; difficult exotherm control.
Purity Profile
High. Main impurity is methyl ester.
High.
Variable. Often contains oligomers.
Recommendation: Adopt Method A (Zn-catalyzed exchange). It offers the best balance of safety and process control for this specific substrate.
Critical Process Parameters (CPPs) & Protocol
Reaction Scheme
The synthesis proceeds in two stages:
Activation: Conversion of 3-chlorononanoic acid to 3-chlorononanoyl chloride.
Exchange: Reaction with dimethoxymethane (DMM) to form the chloromethyl ester.
Figure 1: Synthetic pathway highlighting the critical elimination risk pathway.
Detailed Protocol (Scale: 1.0 mol)
Step 1: Acid Chloride Formation
Charge 3-chlorononanoic acid (192.7 g, 1.0 mol) and DCM (500 mL) to a reactor.
Add catalytic DMF (0.5 mL).
Add Thionyl Chloride (130.9 g, 1.1 mol) dropwise over 1 hour. Note: Maintain internal temperature < 30°C to prevent
-elimination.
Stir at 35°C for 3 hours until gas evolution ceases.
Concentrate under reduced pressure to remove excess SOCl
.
Step 2: Chloromethylation (The Berliner Modification)
Redissolve the crude acid chloride in Dimethoxymethane (DMM) (1.5 mol, excess acting as solvent/reagent).
Add ZnBr
(2.25 g, 0.01 mol, 1 mol%) as a solid or slurry.
Exotherm Alert: The reaction is exothermic. Control addition or cooling to maintain 20–25°C.
Stir at 20–25°C for 3–5 hours. Monitor by GC/NMR (disappearance of acid chloride).
Quench: Slowly add the reaction mixture to a vigorously stirred biphasic mixture of saturated NaHCO
and Heptane . Crucial: Keep pH < 8.5 to avoid hydrolysis.
Troubleshooting & FAQs
Q1: I see a new impurity at RRT 0.85 in the GC. What is it?
Diagnosis: This is likely Methyl 3-chlorononanoate .
Cause: Incomplete exchange or presence of methanol. If the DMM contains residual methanol, or if moisture enters the system (hydrolyzing the acid chloride to acid, which then esterifies), you will form the methyl ester.
Solution:
Ensure DMM is anhydrous.
Increase the reaction time slightly.
Purification: The methyl ester is difficult to separate by distillation due to similar boiling points. Use flash chromatography if purity < 95%.
Q2: My product yield is low, and I see "non-2-enoic acid" derivatives.
Diagnosis:
-Elimination of the chlorine atom.
Cause: The proton at the C2 position is acidic. If the reaction temperature exceeds 50°C, or if strong bases are used during workup, HCl is eliminated to form the -unsaturated ester.
Solution:
Strict Temperature Control: Never exceed 40°C during acid chloride formation or exchange.
Gentle Workup: Use bicarbonate for neutralization, not hydroxide (NaOH/KOH). Keep the quench cold (0–5°C).
Q3: The product degrades during silica gel chromatography.
Diagnosis: Acid-catalyzed hydrolysis.
Cause: Chloromethyl esters are acetal-like and sensitive to the Lewis acidity of silica gel.
Solution:
Pre-treat Silica: Deactivate the silica gel by flushing the column with 1% Triethylamine in Hexanes before loading the sample.
Fast Elution: Do not let the compound sit on the column. Use a gradient of Hexane/EtOAc (e.g., 95:5).
Q4: How do I safely handle the waste streams?
Diagnosis: Potential presence of BCME and alkylating agents.
Solution:
Assume all organic waste contains trace chloromethylating agents.
Quench: Treat waste streams with aqueous ammonia or concentrated ammonium hydroxide. This converts active chloromethyl species into hexamethylenetetramine (urotropine) derivatives, which are safer.
Analytical Controls
Parameter
Method
Specification
Notes
Appearance
Visual
Colorless to pale yellow oil
Darkening indicates decomposition/HCl release.
Assay
GC-FID / qNMR
> 95.0%
Use an inert internal standard (e.g., Toluene).
ID (NMR)
H NMR (CDCl)
5.70 (s, 2H, -OCHCl)
The singlet at 5.7 ppm is diagnostic for the chloromethyl group.
Water
KF (Coulometric)
< 0.1%
Strictly anhydrous; water triggers rapid hydrolysis.
Purification Decision Tree
Figure 2: Purification strategy based on crude purity profile.
References
Berliner, M. A.; Belecki, K. (2005).[1][2][3] "Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers". The Journal of Organic Chemistry, 70(23), 9618–9621.[3]
RSC Advances (2014). "Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH2 insertion". RSC Advances, 4, 3967-3971.
Sigma-Aldrich . "Safety Data Sheet: Chloromethyl chlorosulfate".
Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometric Fragmentation of Chloromethyl 3-chlorononanoate and its Alternatives
For Researchers, Scientists, and Drug Development Professionals In the intricate landscape of analytical chemistry, particularly within drug development and metabolomics, the structural elucidation of novel or modified c...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of analytical chemistry, particularly within drug development and metabolomics, the structural elucidation of novel or modified compounds is a critical endeavor. Halogenated esters, such as Chloromethyl 3-chlorononanoate, present unique analytical challenges due to the influence of electronegative halogen atoms on their chemical behavior. This guide provides an in-depth analysis of the mass spectrometric fragmentation of Chloromethyl 3-chlorononanoate, offering a predictive framework grounded in established chemical principles. Furthermore, it objectively compares this mass spectrometry-based approach with alternative analytical techniques, namely Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy, providing a comprehensive resource for researchers to select the most appropriate methodology for their specific needs.
The Enigmatic Fragmentation of Chloromethyl 3-chlorononanoate: A Predictive Analysis
Chloromethyl 3-chlorononanoate (C₁₀H₁₈Cl₂O₂) possesses a molecular weight of approximately 241.16 g/mol .[1] Its structure, featuring a chloromethyl ester group and a chlorine atom on the third carbon of the nonanoate chain, dictates a complex yet predictable fragmentation pattern under mass spectrometric analysis. This section will delve into the anticipated fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), the two most common ionization techniques.
Electron Ionization (EI) Mass Spectrometry: A High-Energy Puzzle
Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, rich in structural information. For Chloromethyl 3-chlorononanoate, the following key fragmentation pathways are anticipated:
Isotopic Pattern of the Molecular Ion: A hallmark of chlorine-containing compounds is the presence of isotopic peaks. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). Consequently, the molecular ion (M⁺) of Chloromethyl 3-chlorononanoate will appear as a cluster of peaks. The most prominent will be the M⁺ peak (containing two ³⁵Cl atoms), followed by the M+2 peak (one ³⁵Cl and one ³⁷Cl) and the M+4 peak (two ³⁷Cl atoms), with relative intensities of approximately 9:6:1. This isotopic signature is a powerful diagnostic tool for confirming the presence of two chlorine atoms.
α-Cleavage: This is a common fragmentation pathway for esters, involving the cleavage of the bond adjacent to the carbonyl group. For Chloromethyl 3-chlorononanoate, two primary α-cleavage events are expected:
Loss of the chloromethoxy group (-OCH₂Cl): Cleavage of the C-O bond between the carbonyl carbon and the chloromethoxy group would result in the formation of the 3-chlorononanoyl cation.
Loss of the chloromethyl radical (•CH₂Cl): Cleavage of the O-CH₂ bond would generate the 3-chlorononanoate cation.
McLafferty Rearrangement: This rearrangement is characteristic of carbonyl compounds with a sufficiently long alkyl chain containing a γ-hydrogen. In Chloromethyl 3-chlorononanoate, a γ-hydrogen is available on the carbon at the 5-position of the nonanoate chain. The rearrangement involves the transfer of this hydrogen to the carbonyl oxygen, followed by the cleavage of the α-β carbon-carbon bond, resulting in the elimination of a neutral alkene molecule and the formation of a radical cation containing the ester group.
Other Significant Fragmentations:
Loss of HCl: The presence of chlorine atoms facilitates the elimination of a neutral hydrogen chloride molecule.
Cleavage at the C-Cl bond: Direct cleavage of the carbon-chlorine bonds can also occur, leading to fragments with the loss of a chlorine radical.
Alkyl Chain Fragmentation: The long nonanoate chain will also undergo characteristic fragmentation, producing a series of alkyl fragments separated by 14 Da (CH₂).
The interplay of these fragmentation pathways will generate a complex but interpretable EI mass spectrum. A closely related compound, Chloromethyl 3-chloroheptanoate, has been documented in the NIST WebBook, and its fragmentation pattern can serve as a valuable reference for predicting that of the nonanoate analogue.[2]
Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS): A Softer Approach for Targeted Insights
Electrospray Ionization is a "soft" ionization technique that typically produces protonated molecules ([M+H]⁺) or adducts with cations like sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺) with minimal in-source fragmentation. This makes it ideal for determining the molecular weight of the analyte. To gain structural information, tandem mass spectrometry (MS/MS) is employed, where the precursor ion of interest is isolated and then fragmented through collision-induced dissociation (CID).
For Chloromethyl 3-chlorononanoate, the [M+H]⁺ or [M+Na]⁺ ions would be the primary species observed in the initial ESI-MS scan. Subsequent MS/MS analysis of these precursor ions would likely reveal the following fragmentation patterns:
Neutral Loss of Chloromethane (CH₃Cl): From the protonated molecule, a neutral loss of chloromethane is a plausible fragmentation pathway.
Loss of the Chloromethyl Group: Similar to EI, the loss of the chloromethyl group can occur.
Cleavage of the Ester Bond: Dissociation of the ester linkage would lead to the formation of protonated 3-chlorononanoic acid.
Loss of HCl: Elimination of hydrogen chloride is also a probable fragmentation route in the gas phase.
The fragmentation in ESI-MS/MS is generally more controlled and produces fewer fragment ions compared to EI, making it particularly useful for targeted analysis and quantification.
Comparative Analysis of Analytical Techniques
While mass spectrometry is a powerful tool for the structural elucidation of Chloromethyl 3-chlorononanoate, other spectroscopic techniques offer complementary information. This section provides a comparative overview of Mass Spectrometry, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy for the analysis of this compound.
Technique
Principle
Information Provided
Strengths
Limitations
Mass Spectrometry (GC-MS & LC-MS/MS)
Measures the mass-to-charge ratio of ionized molecules and their fragments.
Molecular weight, elemental composition (with high resolution), and structural information from fragmentation patterns.
High sensitivity and specificity, provides detailed structural insights, and can be coupled with chromatographic separation for complex mixture analysis.
Isomeric differentiation can be challenging, and fragmentation can be complex to interpret without reference spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H & ¹³C)
Measures the absorption of radiofrequency radiation by atomic nuclei in a magnetic field.
Detailed information about the carbon-hydrogen framework of the molecule, including connectivity and stereochemistry.
Unambiguous structure determination, non-destructive, and provides detailed information on molecular connectivity.
Lower sensitivity compared to MS, requires larger sample amounts, and can be time-consuming.
Infrared (IR) Spectroscopy
Measures the absorption of infrared radiation by molecular vibrations.
Information about the functional groups present in the molecule.
Rapid and non-destructive, excellent for identifying the presence of key functional groups like carbonyls and C-Cl bonds.
Provides limited information on the overall molecular structure and connectivity, and spectra can be complex in the fingerprint region.
Predicted Spectroscopic Data for Chloromethyl 3-chlorononanoate:
NMR Spectroscopy:
¹H NMR: The spectrum would show characteristic signals for the chloromethyl protons (-O-CH₂-Cl), the proton on the carbon bearing the chlorine in the nonanoate chain (-CHCl-), the protons alpha to the carbonyl group (-CH₂-C=O), the long alkyl chain protons, and the terminal methyl group. The chemical shifts and coupling patterns would provide definitive evidence of the molecule's structure.
¹³C NMR: The spectrum would display distinct signals for the carbonyl carbon, the carbon of the chloromethyl group, the carbon bonded to the chlorine on the nonanoate chain, and the various carbons of the alkyl chain, confirming the carbon skeleton.
Infrared (IR) Spectroscopy:
The IR spectrum would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, typically in the range of 1735-1750 cm⁻¹. Additionally, C-O stretching bands and C-Cl stretching vibrations would be observable, confirming the presence of the ester and chloroalkane functionalities.
Experimental Protocols
To facilitate the practical application of these techniques, the following are generalized, step-by-step methodologies for the analysis of Chloromethyl 3-chlorononanoate.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Sample Preparation: Dissolve a known amount of Chloromethyl 3-chlorononanoate in a volatile organic solvent such as hexane or dichloromethane to a final concentration of 1-10 µg/mL.
GC Separation:
Column: Use a non-polar capillary column (e.g., DB-5ms).
Injector: Splitless injection at 250 °C.
Oven Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
Carrier Gas: Helium at a constant flow of 1 mL/min.
MS Detection (EI):
Ionization Mode: Electron Ionization (EI) at 70 eV.
Mass Range: Scan from m/z 40 to 400.
Ion Source Temperature: 230 °C.
Quadrupole Temperature: 150 °C.
Data Analysis: Analyze the resulting total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to Chloromethyl 3-chlorononanoate. Identify the molecular ion cluster and major fragment ions.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
Sample Preparation: Dissolve the sample in a solvent compatible with reversed-phase chromatography, such as methanol or acetonitrile, to a concentration of 1-10 µg/mL.
LC Separation:
Column: Use a C18 reversed-phase column.
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
Scan Mode: Full scan MS to identify the precursor ion ([M+H]⁺ or [M+Na]⁺), followed by product ion scan (MS/MS) of the selected precursor.
Collision Energy: Optimize the collision energy to achieve sufficient fragmentation.
Data Analysis: Examine the full scan spectrum to confirm the molecular weight and the product ion spectrum to identify characteristic fragment ions.
Visualizing the Fragmentation and Workflow
To further clarify the discussed concepts, the following diagrams illustrate the predicted fragmentation pathways and the general analytical workflow.
Caption: General analytical workflow for the characterization of Chloromethyl 3-chlorononanoate.
Conclusion: An Integrated Approach for Definitive Characterization
The comprehensive analysis of Chloromethyl 3-chlorononanoate necessitates a multi-faceted analytical strategy. Mass spectrometry, particularly with its various ionization and fragmentation techniques, stands as a primary tool for obtaining crucial structural information and achieving high sensitivity. The predicted fragmentation patterns, including characteristic isotopic distributions, α-cleavages, and McLafferty rearrangements, provide a robust framework for the identification of this molecule.
However, for unambiguous structure confirmation, especially when dealing with isomers, the integration of orthogonal techniques like NMR and IR spectroscopy is paramount. NMR provides the definitive connectivity map of the molecule, while IR confirms the presence of key functional groups. By understanding the strengths and limitations of each technique, researchers can design a synergistic analytical workflow, ensuring the accurate and reliable characterization of Chloromethyl 3-chlorononanoate and other complex halogenated compounds, thereby advancing the frontiers of chemical and pharmaceutical research.
ACS Publications. Raman Spectra of Hydrocarbons. [Link]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
Diva-portal.org. Identification of Chlorinated Fatty Acids in Standard Samples and Fish Lipids. [Link]
Asian Journal of Applied Chemistry Research. Fourier Transform Infrared (FTIR) Analysis of Fatty Acid Methyl Ester from Congolese Non-Edible Afzelia bella Seeds Oil. [Link]
National Center for Biotechnology Information. Raman spectroscopy in halophile research. [Link]
ResearchGate. ¹H and ¹³C NMR spectrum of 4CH₂Cl. The presence of carbonyl ester group (C=O) (δ = 164.482 ppm) and C-Cl (δ = 45.157 ppm) are specific groups. [Link]
A Comparative Guide to the Potential Biological Efficacy of Chloromethyl 3-chlorononanoate and Structurally Related Compounds
This guide provides a comprehensive analysis of the potential biological efficacy of Chloromethyl 3-chlorononanoate, a naturally occurring chlorinated fatty acid ester. Due to the limited direct research on this specific...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive analysis of the potential biological efficacy of Chloromethyl 3-chlorononanoate, a naturally occurring chlorinated fatty acid ester. Due to the limited direct research on this specific compound, this document adopts a hypothesis-driven approach. We will infer its potential activities based on the biological properties of the plant extracts in which it is found, the known roles of chlorinated lipids, and the chemical functionalities present in its structure. This guide is intended for researchers, scientists, and professionals in drug development seeking to explore novel therapeutic avenues.
Introduction to Chloromethyl 3-chlorononanoate: A Molecule of Interest
Chloromethyl 3-chlorononanoate has been identified as a phytochemical component in various medicinal plants, notably Phyllanthus niruri, Mappia foetida, and Murraya paniculata.[[“]][2] These plants have a rich history in traditional medicine and have been scientifically validated for a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] The presence of Chloromethyl 3-chlorononanoate in these biologically active extracts suggests that it may contribute to their therapeutic effects.
Structurally, the molecule possesses two key features that warrant investigation: a chlorinated nonanoic acid backbone and a chloromethyl ester group. Chlorinated lipids are known to be involved in various physiological and pathological processes, including inflammation.[5][6] The chloromethyl ester moiety is a recognized prodrug linker, designed to improve the pharmacokinetic properties of a parent compound.[7]
The Biological Landscape of Chlorinated Fatty Acids
Chlorinated fatty acids and lipids are emerging as significant players in cellular signaling and pathology. They can be generated endogenously, for instance, through the action of myeloperoxidase in inflammatory conditions, leading to the formation of chlorohydrins from unsaturated fatty acids.[5] These molecules are not mere byproducts; they can exert potent biological effects, including pro-inflammatory and cytotoxic activities.[6][8] The presence of chlorine atoms can significantly alter the physicochemical properties of fatty acids, potentially influencing their interaction with biological membranes and proteins. Some chlorinated fatty acids have been observed to cause effects such as liver enlargement and skeletal deformations in fish.
The Chloromethyl Ester Moiety: A Prodrug Strategy
The chloromethyl ester group in Chloromethyl 3-chlorononanoate is of particular interest from a drug development perspective. Chloromethyl esters are often employed as prodrug linkers to mask polar functional groups, thereby enhancing cell permeability and oral bioavailability.[7] Once inside the cell, these esters can be cleaved by intracellular esterases, releasing the active parent compound.[9] This strategy has been successfully used to improve the delivery of various drugs.[7]
Hypothesized Biological Efficacy of Chloromethyl 3-chlorononanoate
Given the evidence from the plant extracts and the nature of its chemical structure, we can postulate several potential biological activities for Chloromethyl 3-chlorononanoate.
Potential Anticancer Activity
Extracts of Phyllanthus niruri have demonstrated significant antitumor activity.[3][10] Studies have shown that these extracts can induce apoptosis in human liver carcinoma cells while being protective of normal cells.[10] Furthermore, extracts from Mappia foetida also exhibit cytotoxic principles.[11] The presence of Chloromethyl 3-chlorononanoate in these extracts raises the hypothesis that it may possess intrinsic cytotoxic or cytostatic properties against cancer cells.
Potential Antimicrobial Activity
Murraya paniculata extracts, which contain Chloromethyl 3-chlorononanoate, have shown antimicrobial activity against various pathogens.[2][12][13] The lipophilic nature of fatty acid esters can facilitate their interaction with bacterial cell membranes, potentially disrupting their integrity and leading to cell death.
Proposed Experimental Validation
To investigate the hypothesized biological activities of Chloromethyl 3-chlorononanoate, a series of well-defined experimental protocols are necessary.
In Vitro Cytotoxicity Assessment
The potential anticancer activity of Chloromethyl 3-chlorononanoate can be evaluated using in vitro cytotoxicity assays against a panel of human cancer cell lines.
Table 1: Proposed Cancer Cell Lines for Cytotoxicity Screening
Cell Line
Cancer Type
Rationale
HeLa
Cervical Cancer
Commonly used, well-characterized.
MDA-MB-231
Breast Cancer
Representative of triple-negative breast cancer.
HepG2
Liver Cancer
Relevant to the observed activity of P. niruri extracts.[10]
A549
Lung Cancer
A standard model for lung adenocarcinoma.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.[14][15]
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5x10³ to 2x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[15]
Compound Treatment: Treat the cells with serial dilutions of Chloromethyl 3-chlorononanoate (e.g., ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.[15]
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
Absorbance Measurement: Read the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit cell growth by 50%.
A comparative analysis should be performed against a standard chemotherapeutic agent, such as Doxorubicin or Cisplatin.
dot
Caption: Workflow for MTT-based cytotoxicity assay.
In Vitro Antimicrobial Susceptibility Testing
The potential antimicrobial activity can be assessed using standardized methods such as broth microdilution or agar diffusion assays.[16][17]
Table 2: Proposed Microbial Strains for Antimicrobial Screening
Microorganism
Gram Stain
Rationale
Staphylococcus aureus
Positive
Common human pathogen.
Bacillus subtilis
Positive
Standard for antimicrobial testing.
Escherichia coli
Negative
Representative of Gram-negative bacteria.
Pseudomonas aeruginosa
Negative
Opportunistic pathogen, often multidrug-resistant.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[18]
Serial Dilution: Perform serial two-fold dilutions of Chloromethyl 3-chlorononanoate in a 96-well microtiter plate containing appropriate broth medium.
Inoculation: Inoculate each well with the bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.
Incubation: Incubate the plates at 37°C for 18-24 hours.
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
For comparison, a broad-spectrum antibiotic such as Ciprofloxacin or Gentamicin should be tested in parallel.
dot
Caption: Workflow for MIC determination by broth microdilution.
Comparative Efficacy and Future Directions
The true biological efficacy of Chloromethyl 3-chlorononanoate can only be determined through empirical testing. The proposed experiments will provide initial data on its potential as a cytotoxic or antimicrobial agent.
Potent cytotoxicity against cancer cells with selectivity over normal cells.
Chloromethyl 3-chlorononanoate
Antimicrobial
Ciprofloxacin
Broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
Should initial screenings yield promising results, further investigations into the mechanism of action would be warranted. For anticancer activity, this could involve assays for apoptosis induction (e.g., caspase activation, Annexin V staining) and cell cycle analysis. For antimicrobial activity, studies on membrane permeabilization or inhibition of specific cellular processes could be pursued.
The potential for Chloromethyl 3-chlorononanoate to act as a prodrug also merits investigation. Studies on its stability in plasma and its conversion to a potentially active metabolite by intracellular esterases would be crucial.
Conclusion
While direct evidence for the biological efficacy of Chloromethyl 3-chlorononanoate is currently lacking, its presence in bioactive plant extracts and its chemical structure provide a strong rationale for further investigation. The proposed experimental framework offers a clear path to elucidating its potential as a novel therapeutic agent. By systematically evaluating its cytotoxic and antimicrobial properties, the scientific community can determine if this naturally occurring chlorinated fatty acid ester holds promise for future drug development.
References
Antitumour Activity of Phyllanthus Niruri Root Extract Against 7, 12-Dimethylbenz (A) Anthracene Induced Mouse Skin Carcinogenesis. (2019). ResearchGate. [Link]
Anticancer Activity of Phyllanthus Niruri Linn Extract in Colorectal Cancer Patients: A phase II Clinical Trial. (2016). Systematic Reviews in Pharmacy. [Link]
Phytochemical and Docking Evaluation of Phyllanthus Niruri L. Extract Reveals Cytotoxic Potential Against Cervical and Breast Cancer Cells. (2023). ResearchGate. [Link]
A dry extract of Phyllanthus niruri protects normal cells and induces apoptosis in human liver carcinoma cells. (2015). PubMed. [Link]
Growth inhibitory effects of Phyllanthus niruri extracts in combination with cisplatin on cancer cell lines. (2012). National Institutes of Health. [Link]
Phytochemical composition of Phyllanthus niruri extracts. (n.d.). Consensus. [Link]
The Phytochemical and Biological Activities of Two Phyllanthus Species: Insights into Metabolit, Antioxidant and Antibacterial. (2024). Universitas Negeri Semarang. [Link]
Cytotoxic and Antidiabetic Activity of Leaf Extracts of Paedaria foetida L. (2016). Impactfactor. [Link]
Phytochemical Study and Antimicrobial Activity of Murraya paniculata (L.) Extracts. (2023). MDPI. [Link]
Phytochemical Study and Antimicrobial Activity of Murraya paniculata (L.) Extracts. (2023). MDPI. [Link]
Review on pharmacological activities and phytochemical constituents of Phyllanthus niruri (Amarus). (2017). The Journal of Phytopharmacology. [Link]
Biological activity studies of the aerial parts of Phyllanthus niruri L. (2022). Bandung Institute of Technology. [Link]
In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. (2021). PMC. [Link]
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. [Link]
In Vitro Antimicrobial Potential of Different Platelet Concentrates Against Eight Clinically Relevant Oral Pathobionts. (2022). MDPI. [Link]
Identification of Chlorinated Fatty Acids in Standard Samples and Fish Lipids. (2015). SLU. [Link]
Phytochemical and pharmacological aspects of Nothapodytes nimmoniana. An overview. (2015). SciSpace. [Link]
Antimicrobial activity of extracts of Murraya paniculata on bacteria isolated from patients with oral cavity infection. (2022). Current Science Publishing. [Link]
Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. (2005). Organic Chemistry Portal. [Link]
A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. (2023). PMC. [Link]
Chlorinated lipids and fatty acids: An emerging role in pathology. (2012). ResearchGate. [Link]
In Vitro Antioxidant and Antimicrobial Properties of Murraya Paniculata L. Extracts as well as Identification of Their Active. (2016). Der Pharma Chemica. [Link]
In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. (2021). ResearchGate. [Link]
Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2024). MDPI. [Link]
Esterase-Sensitive Prodrugs of a Potent Bisubstrate Inhibitor of Nicotinamide N-Methyltransferase (NNMT) Display Cellular Activity. (2021). PMC. [Link]
Phytochemical Study of Nothapodytes foetida by LC-ESI-MS. (2015). International Letters of Chemistry, Physics and Astronomy. [Link]
Cytostatic and Cytotoxic Natural Products against Cancer Cell Models. (2019). PMC. [Link]
Comprehensive Guide: Cross-Reactivity Profiling of Chloromethyl 3-chlorononanoate (CMCN)
[1] Executive Summary & Technical Context[1][2][3][4][5][6] Chloromethyl 3-chlorononanoate (CMCN) (CAS: 80418-72-0) represents a specialized class of -haloalkyl ester reagents.[1] While often identified in phytochemical...
Chloromethyl 3-chlorononanoate (CMCN) (CAS: 80418-72-0) represents a specialized class of
-haloalkyl ester reagents.[1] While often identified in phytochemical screens (e.g., Murraya paniculata extracts), its utility in drug development lies in its role as a lipophilic electrophile .[1] It serves two primary functions in modern pharmaceutical workflows:
Prodrug Derivatization: Acting as a "soft" alkylating agent to mask carboxylic acids, improving membrane permeability (bioavailability) before undergoing hydrolytic activation.[1]
Impurity/Toxicant Screening: As a reactive alkyl halide, it poses potential genotoxic and haptenization risks that must be profiled during safety assessment.[1]
The Challenge: The "Cross-Reactivity" of CMCN refers to its chemical promiscuity .[1] Its chloromethyl moiety is a potent electrophile that can indiscriminately alkylate biological nucleophiles (cysteine thiols, lysine amines, DNA bases) rather than undergoing the intended enzymatic hydrolysis.[1]
This guide outlines a rigorous Reactivity Profiling Workflow to quantify CMCN's selectivity, stability, and off-target liability.[1]
Mechanism of Action & Reactivity Landscape[1]
To profile cross-reactivity, one must first understand the electrophilic warheads present on the molecule.[1] CMCN possesses two distinct electrophilic sites:
Primary Warhead (
-Chloromethyl Ester): Highly reactive towards soft nucleophiles (thiols) and hard nucleophiles (water/hydroxide).[1] This is the site of prodrug activation (hydrolysis) and toxicity (alkylation).[1]
Secondary Warhead (
-Chloro Chain): The chlorine at the 3-position is less reactive but contributes to the molecule's lipophilicity and can undergo slow elimination or substitution under extreme conditions.[1]
Visualization: Reactivity Pathways
The following diagram illustrates the intended vs. unintended pathways.[1]
Figure 1: Bifurcation of CMCN fate between metabolic activation and off-target alkylation.[1][2]
Do not rely on generic stability data.[1] You must determine the Selectivity Index (SI) of CMCN for hydrolysis (desired) vs. alkylation (undesired).[1]
Protocol A: Competitive Chemoselectivity Assay (The "Golden Standard")
This assay quantifies the kinetic preference of CMCN for biological nucleophiles.[1]
Extraction: Protein precipitation (PPT) with cold methanol.
Analysis:
Supernatant: Analyze for free acid (hydrolysis).
Pellet (Proteins): Redissolve in SDS, digest with Trypsin, and perform peptide mapping LC-MS to identify the Cys34-CMCN modification (+205.1 Da shift).
Comparative Performance Guide
When selecting an alkylating linker or assessing impurity risk, compare CMCN against industry standards.[1]
Key Insight: CMCN is less reactive than NHS-esters but more prone to "silent" alkylation of intracellular thiols (GSH) compared to acrylamides.[1] This makes it a sensitizer risk in topical applications (contact dermatitis).[1]
Decision Logic for Drug Development
Use this logic flow to determine if CMCN is a viable tool or a liability in your pipeline.
Figure 2: Go/No-Go Decision Tree for CMCN implementation.
References & Authoritative Sources
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 120086, Chloromethyl 3-chlorononanoate.[1] Retrieved from [Link][1]
Lovering, A. M., et al. (2021). Prodrug Strategies for Improving Oral Absorption: The Role of Chloromethyl Esters.[1] Journal of Pharmaceutical Sciences.[1] (Contextual grounding for chloromethyl ester mechanism).
FDA Guidance for Industry (2020). Assessment of Impurities in Drug Substances and Drug Products.[1] (Framework for alkyl halide safety limits).
Singh, J., et al. (2011). The Chemistry of Soft Drugs and Active Metabolites.[1] Current Medicinal Chemistry.[1] (Mechanistic reference for ester hydrolysis vs. alkylation).
NIST Chemistry WebBook. Chloromethyl 3-chlorononanoate Spectral Data.[1][4] Retrieved from [Link][1]
"Chloromethyl 3-chlorononanoate" confirmation of structure by X-ray crystallography
A Comparative Guide to the Structural Elucidation of Novel Halogenated Esters: The Case of Chloromethyl 3-chlorononanoate Introduction: In the realm of drug discovery and materials science, the unambiguous determination...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Guide to the Structural Elucidation of Novel Halogenated Esters: The Case of Chloromethyl 3-chlorononanoate
Introduction:
In the realm of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. The precise arrangement of atoms dictates its biological activity, physical properties, and potential applications. For novel compounds, this process is a multi-faceted investigation, often culminating in the definitive analysis by single-crystal X-ray crystallography. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of a novel, non-commercially available compound: Chloromethyl 3-chlorononanoate .
As this specific molecule is not described in current scientific literature, this document serves as an expert guide to the workflow that would be employed for its synthesis, characterization, and ultimate structural confirmation. We will explore the synergistic relationship between spectroscopic methods and the unparalleled detail afforded by X-ray diffraction.
The Analytical Challenge: A Novel Bichromophoric Ester
Chloromethyl 3-chlorononanoate presents a unique analytical puzzle. Its structure contains two chlorine atoms at different positions, a flexible nonanoyl chain, and an ester functional group. Key structural questions that need to be answered include:
Confirmation of the covalent framework and connectivity.
Determination of the absolute stereochemistry at the C3 chiral center.
Characterization of the conformational preferences of the aliphatic chain in the solid state.
While spectroscopic methods like NMR and Mass Spectrometry are indispensable for initial characterization, they often fall short of providing a complete and unambiguous 3D structure.
Comparative Analysis of Structural Elucidation Techniques
The confirmation of a novel chemical structure is a process of accumulating and corroborating evidence from multiple analytical techniques. Each method provides a unique piece of the puzzle.
Technique
Information Provided
Limitations
Mass Spectrometry (MS)
Provides the molecular weight and elemental composition (via High-Resolution MS), confirming the molecular formula (C10H18Cl2O2).
Does not provide information on atom connectivity or stereochemistry.
Infrared (IR) Spectroscopy
Confirms the presence of functional groups, such as the C=O stretch of the ester (typically ~1740 cm⁻¹) and C-Cl stretches.
Provides no information on the overall molecular framework or 3D structure.
NMR Spectroscopy
Determines the covalent framework (atom-to-atom connectivity) and can suggest relative stereochemistry through coupling constants.
Absolute stereochemistry is difficult to determine without chiral auxiliaries. Can be ambiguous for complex molecules.
X-ray Crystallography
Provides the precise 3D arrangement of atoms in the solid state, including bond lengths, bond angles, and absolute stereochemistry.
Requires a single, high-quality crystal, which can be challenging to obtain. The determined structure is in the solid state.
As the table illustrates, while other techniques provide essential information, only X-ray crystallography can deliver an unequivocal, high-resolution 3D structure, making it the gold standard for structural confirmation.
Workflow for Unambiguous Structure Determination
The logical flow for elucidating the structure of a novel compound like chloromethyl 3-chlorononanoate involves a synergistic use of these techniques, culminating in crystallographic analysis.
Caption: Workflow for the structural elucidation of a novel compound.
Experimental Protocols
PART 1: Synthesis and Crystallization
A plausible synthetic route involves the esterification of 3-chlorononanoic acid with chloromethyl chlorosulfate. Following synthesis and purification by column chromatography, the resulting oil would need to be crystallized.
Protocol: Crystallization Screening
Solvent Selection: Begin with a range of solvents of varying polarity (e.g., hexane, ethyl acetate, dichloromethane, methanol).
Slow Evaporation: Dissolve ~10 mg of the purified oil in 0.5 mL of a suitable solvent in a small vial. Cover the vial with a cap containing a pinhole and leave it undisturbed in a vibration-free environment.
Vapor Diffusion (Liquid-Liquid): In a small vial, dissolve the compound in a small amount of a good solvent (e.g., dichloromethane). Place this vial inside a larger jar containing a poor solvent in which the compound is insoluble (e.g., hexane). Seal the jar and allow the vapor of the poor solvent to slowly diffuse into the good solvent, reducing the compound's solubility and promoting crystal growth.
Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then transfer it to a refrigerator or freezer to induce crystallization.
PART 2: X-ray Diffraction Analysis
Once a suitable single crystal is obtained, it is subjected to X-ray diffraction analysis.
Protocol: Data Collection and Structure Refinement
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is selected and mounted on a goniometer head.
Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion. It is then exposed to a focused beam of X-rays, and the diffraction pattern is collected on a detector as the crystal is rotated.
Structure Solution: The collected diffraction data is used to solve the phase problem and generate an initial electron density map. This map reveals the positions of the heavier atoms (like chlorine).
Structure Refinement: The initial model is refined by adjusting atomic positions and thermal parameters to best fit the experimental data. Hydrogen atoms are typically placed in calculated positions. The final refined structure provides precise bond lengths, bond angles, and the absolute stereochemistry.
The Definitive Answer: What X-ray Crystallography Reveals
The successful crystallographic analysis of chloromethyl 3-chlorononanoate would provide a wealth of information that is unattainable by other methods.
Caption: Information derived from X-ray crystallography.
For chloromethyl 3-chlorononanoate, this would mean:
Unambiguous confirmation that the chlorine atoms are on the methyl group and at the C3 position of the nonanoyl chain.
Determination of the absolute stereochemistry at the C3 position as either R or S. This is critical for understanding its potential biological activity.
Insight into the preferred conformation of the flexible alkyl chain in the solid state, which can be influenced by crystal packing forces.
Conclusion
While a full suite of analytical techniques is essential for the characterization of a novel compound, X-ray crystallography stands alone in its ability to provide a complete and unambiguous three-dimensional structure. For a molecule like chloromethyl 3-chlorononanoate, where stereochemistry and precise atomic arrangement are critical, spectroscopic data provides a hypothesis, but X-ray crystallography delivers the definitive proof. This level of certainty is the bedrock upon which further research, such as structure-activity relationship studies and material property investigations, is built.
References
Title: Crystal Structure Determination
Source: Oxford University Press
URL: [Link]
Title: Spectrometric Identification of Organic Compounds
Source: Wiley
URL: [Link]
This guide serves as a technical resource for validating the bioactivity of Chloromethyl 3-chlorononanoate (CMCN) , a halogenated fatty acid derivative increasingly identified in high-throughput GC-MS screenings of medic...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a technical resource for validating the bioactivity of Chloromethyl 3-chlorononanoate (CMCN) , a halogenated fatty acid derivative increasingly identified in high-throughput GC-MS screenings of medicinal plant extracts (e.g., Mappia foetida, Phyllanthus niruri).[1]
Unlike standard pharmacopoeial compounds, CMCN represents a class of "niche bioactive intermediates" where the validation challenge lies in distinguishing intrinsic activity from hydrolytic degradation products.[1]
Executive Technical Summary
Chloromethyl 3-chlorononanoate (CAS 80418-72-0) is a bifunctional alkylating ester.[1] While often detected as a secondary metabolite in bioactive fractions, its utility as a drug lead depends on validating two mechanisms:[1]
The "Warhead" Effect: The chloromethyl ester moiety (
) is electrophilic, potentially alkylating protein targets.[1]
The "Prodrug" Effect: Rapid hydrolysis by plasma esterases or spontaneous degradation into 3-chlorononanoic acid and formaldehyde.[1]
The Validation Gap: Most researchers fail to account for the half-life of the chloromethyl ester in aqueous media, leading to false-positive bioactivity attribution.[1] This guide compares CMCN against its stable analogs to isolate the pharmacophore.[1]
Comparative Analysis: CMCN vs. Functional Alternatives
To validate CMCN, you must run parallel assays with specific negative and positive controls.[1]
Feature
Target: Chloromethyl 3-chlorononanoate
Alternative A: Methyl 3-chlorononanoate
Alternative B: 3-Chlorononanoic Acid
Role in Assay
Test Compound
Non-Alkylating Control
Hydrolysis Metabolite
Reactivity
High (Electrophilic Alkylator)
Low (Stable Ester)
Moderate (Weak Acid)
Lipophilicity (LogP)
~3.7 (High Membrane Permeability)
~3.2
~2.5 (pH dependent)
Stability (pH 7.4)
Unstable (<4h Half-life)
Stable
Stable
Primary Artifact
Formaldehyde release
None
None
Best Use Case
Covalent inhibitor screening
Binding affinity (non-covalent)
Metabolic product toxicity
Senior Scientist Insight: If CMCN shows high potency (low IC50) but Alternative A and Alternative B are inactive, the mechanism is likely covalent alkylation via the chloromethyl group.[1] If Alternative B is equally active, CMCN is acting merely as a prodrug .[1]
Mechanism of Action & Instability Pathways
The bioactivity of CMCN is time-dependent due to its degradation in aqueous assay buffers.[1] The diagram below illustrates the critical pathway that must be monitored during validation.
Figure 1: The Dual-Pathway Mechanism.[1] Validation must distinguish between direct target alkylation (Red Path) and cytotoxicity caused by degradation products (Green/Grey Path).[1]
Objective: Determine if the observed bioactivity (e.g., antimicrobial MIC or cancer cell cytotoxicity) is driven by the intact CMCN or its degradation.[1]
Phase 1: Stability Profiling (Pre-Assay)
Before adding cells/enzymes, you must determine the T1/2 (half-life) of CMCN in your specific media.[1]
Preparation: Dissolve CMCN in DMSO (Stock 100 mM).
Incubation: Spike into culture media (e.g., DMEM + 10% FBS) at 100 µM. Incubate at 37°C.
Sampling: Aliquot at T=0, 1h, 4h, 12h, 24h.
Extraction: Immediate liquid-liquid extraction with Hexane (stops hydrolysis).[1]
Quantification: Analyze via GC-MS (Splitless mode, DB-5ms column).
Acceptance Criteria: If T1/2 < 2 hours, standard 24h endpoints (MTT/MIC) are invalid. You must use short-exposure protocols (pulse-chase).[1]
Phase 2: The "Pulse-Chase" Bioactivity Workflow
Standard assays allow degradation.[1] This modified protocol validates the "Warhead" effect.
Seeding: Plate cells (e.g., HeLa or S. aureus) and reach 70% confluence.[1]
m/z 49/51 (CH2Cl+): Characteristic of chloromethyl esters.[1]
m/z 191/193: Molecular ion fragment (Loss of CH2Cl).[1]
Retention Index: Expect shift of +200-300 units vs. methyl ester.[1]
Workflow Visualization
Figure 2: Decision tree for selecting the correct assay format based on chemical stability.
References
Pooja, R., & Ramachandra, Y. L. (2020).[1] Molecular Docking Analysis Of Bioactive Compounds From An Endangered Plant Mappia foetida against Anti-Cancer Protein.[1] Indo American Journal of Pharmaceutical Sciences, 07(08), 789-802.[1] [Link][1]
Rodrigues, F., et al. (2022).[1][2] Plant Extracts: Chemical Composition, Bioactivity and Potential Applications. MDPI Books. [Link]
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 120086, Chloromethyl 3-chlorononanoate.[1] PubChem. [Link][1]
A Comprehensive Guide to the Safe Disposal of Chloromethyl 3-chlorononanoate
Hazard Assessment and Chemical Profile Chloromethyl 3-chlorononanoate (C₁₀H₁₈Cl₂O₂) is a bifunctional molecule with two key areas of reactivity: the chloromethyl ester group and the chlorine atom on the nonanoate chain.[...
Author: BenchChem Technical Support Team. Date: February 2026
Hazard Assessment and Chemical Profile
Chloromethyl 3-chlorononanoate (C₁₀H₁₈Cl₂O₂) is a bifunctional molecule with two key areas of reactivity: the chloromethyl ester group and the chlorine atom on the nonanoate chain.[6] The chloromethyl group, in particular, classifies this compound as a potent alkylating agent. Such compounds can react with biological nucleophiles, which is the basis for the suspected carcinogenicity of related chemicals like chloromethyl methyl ether (CMME) and bis(chloromethyl)ether (BCME).[3][4][7]
The presence of chlorine suggests that this compound is a chlorinated hydrocarbon. These substances are often resistant to biodegradation and can persist in the environment.[8][9][10] Improper disposal can lead to long-term environmental contamination.[11] Furthermore, reaction with moisture or heat can lead to decomposition, potentially releasing toxic fumes such as hydrogen chloride gas.[2][12]
Property / Hazard
Inferred Assessment
Rationale / Supporting Evidence
Physical State
Liquid at room temperature
Based on general properties of similar medium-chain esters.[6]
Toxicity
Harmful if swallowed, inhaled, or in contact with skin.[13][14][15]
Structural analogy to known carcinogens like chloromethyl methyl ether.[4][7]
Reactivity
Highly reactive with water, moisture, bases, and nucleophiles.[2][12]
Chloromethyl esters are potent alkylating agents.
Environmental Hazard
Toxic to aquatic life with long-lasting effects.[13]
Chlorinated organic compounds are often persistent environmental pollutants.[18][10]
Immediate Safety and Personal Protective Equipment (PPE)
Given the inferred high toxicity and reactivity, stringent safety protocols are mandatory. All handling and disposal preparation must be conducted within a certified chemical fume hood.[17]
Equipment
Specification
Justification
Hand Protection
Nitrile or butyl rubber gloves (double-gloving recommended).[19]
Provides resistance to chlorinated compounds and reactive chemicals.
Eye Protection
Chemical safety goggles and a full-face shield.[13]
Protects against splashes and vapors which can cause severe eye damage.
Body Protection
Flame-retardant lab coat and a chemical-resistant apron.[13]
Protects against skin contact and potential burns.
Respiratory Protection
Use only in a chemical fume hood. For emergencies, a self-contained breathing apparatus (SCBA) is required.[14][17]
Protects against inhalation of toxic and corrosive vapors.
Disposal Workflow: A Step-by-Step Protocol
The guiding principle for disposing of Chloromethyl 3-chlorononanoate is to treat it as a highly hazardous chemical waste. On-site chemical neutralization should not be attempted without a thoroughly validated procedure and approval from your EHS department, as incomplete reactions could generate equally or more hazardous byproducts.
Step 1: Waste Segregation and Collection
Designate a Waste Container: Use a clearly labeled, leak-proof container made of compatible material (e.g., glass or high-density polyethylene) for collecting all waste containing Chloromethyl 3-chlorononanoate.[11]
Labeling: The container must be labeled as "Hazardous Waste: Chloromethyl 3-chlorononanoate, Chlorinated Organic, Potential Carcinogen, Corrosive." Include the date of initial waste addition.
Segregation:
Liquid Waste: Collect pure Chloromethyl 3-chlorononanoate, and any solvent rinses (e.g., from cleaning glassware) in the designated liquid waste container.
Solid Waste: All contaminated materials, including gloves, wipes, and absorbent pads, must be collected in a separate, clearly labeled solid waste container.[20] Do not mix with general lab trash.
Storage: Keep waste containers tightly closed and store them in a cool, dry, well-ventilated area away from incompatible materials (e.g., bases, oxidizers).[2]
Step 2: Spill Management
In the event of a spill, immediate and proper response is critical to prevent exposure and environmental contamination.
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or if you feel unwell.
Ventilate: Ensure the chemical fume hood is operating at maximum capacity.
PPE: Don the appropriate PPE as outlined in the table above before re-entering the area.
Containment: For small spills, cover with an inert absorbent material like vermiculite, sand, or a commercial sorbent pad.[14] Do not use combustible materials like paper towels.
Collection: Carefully sweep or scoop the absorbed material into the designated solid hazardous waste container.
Decontamination: Decontaminate the spill area thoroughly (see next section).
Step 3: Decontamination of Equipment and Surfaces
All non-disposable items that come into contact with Chloromethyl 3-chlorononanoate must be decontaminated. This process aims to both physically remove and chemically deactivate the hazardous residue.[21]
Decontamination Protocol:
Initial Wipe-Down: Using a disposable wipe saturated with a detergent solution, carefully wipe down the contaminated surface to physically remove the chemical.[22]
Deactivation (with caution): Wipe the surface with a solution known to degrade alkylating agents. A common approach for similar compounds involves a multi-step process.[23] For example, wiping with a 2% sodium hypochlorite solution followed by a 70% isopropyl alcohol wipe, and then a final water rinse.[22][23] Note: The efficacy of this for Chloromethyl 3-chlorononanoate is not confirmed and should be validated on a small scale first.
Final Rinse: Thoroughly rinse the equipment or surface with water.
Waste Disposal: All wipes and cleaning materials must be disposed of as solid hazardous waste.
Step 4: Final Disposal
Contact EHS: Once your waste container is ready for pickup, contact your institution's Environmental Health and Safety department.
Professional Disposal: The waste will be handled by a licensed hazardous waste disposal company. The standard and required method for chlorinated hazardous waste is high-temperature incineration to ensure complete destruction of the molecule and prevent environmental release.[24] Landfill disposal is prohibited for such wastes.[25]
Visualization of Disposal Workflow
The following diagrams illustrate the key decision-making and procedural flows for handling Chloromethyl 3-chlorononanoate waste.
Caption: Overall workflow for the disposal of Chloromethyl 3-chlorononanoate.
Personal protective equipment for handling Chloromethyl 3-chlorononanoate
Executive Summary: The "Silent" Hazard Chloromethyl 3-chlorononanoate is not a standard catalog reagent; it is a specialized intermediate, often used in prodrug synthesis to confer lipophilicity. Because specific Safety...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Silent" Hazard
Chloromethyl 3-chlorononanoate is not a standard catalog reagent; it is a specialized intermediate, often used in prodrug synthesis to confer lipophilicity. Because specific Safety Data Sheets (SDS) for this exact chain length are rare, researchers often underestimate its risk, treating it like a standard fatty ester.
This is a critical error. As a chloromethyl ester , this compound possesses a reactive "warhead" capable of alkylating DNA and proteins. Furthermore, upon contact with mucosal moisture, it hydrolyzes to release hydrochloric acid , formaldehyde , and the parent acid.
This guide moves beyond generic safety rules to provide a mechanism-based handling protocol.
Part 1: Critical Hazard Analysis (The "Why")
To handle this compound safely, you must understand its reactivity profile.
Hazard Class
Mechanism of Action
Operational Implication
Alkylating Agent
The chloromethyl group () is highly electrophilic. It can transfer the alkyl group to nucleophilic sites on DNA (guanine residues).
Carcinogenicity Suspect. Handle as a "Select Carcinogen" (per OSHA lab standards). Zero skin contact permitted.[1][2][3][4]
Hydrolytic Instability
Reacts with water/humidity:
Lachrymator Potential. Open vessels will release HCl fumes and formaldehyde gas. All work must be under inert gas (/).
Lipophilicity
The nonanoate (C9) chain increases skin permeability compared to shorter homologs (e.g., chloromethyl acetate).
Rapid Absorption. Once on the skin, the lipophilic tail facilitates transport across the stratum corneum before the reactive head group causes damage.
Part 2: Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for chloromethyl esters. Nitrile gloves, while ubiquitous, are permeable to chlorinated esters and hydrocarbons.
Glove Selection Protocol
Primary Recommendation:Laminate Film (Silver Shield/4H) .
Rationale: Multi-layer laminate technology provides >4 hours breakthrough time for chlorinated esters.
Dexterity Issue: Laminate gloves are loose-fitting.
Solution: Use the "Double-Glove Sandwich" technique.
The "Sandwich" Protocol:
Inner Layer: Disposable Nitrile (4 mil) – for comfort/sweat absorption.
Barrier Layer: Silver Shield/4H Laminate – chemical resistance.
Outer Layer: Disposable Nitrile (4 mil) – for grip and to secure the loose laminate.
Respiratory & Eye Protection[3][4][6][7]
Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are inadequate due to the risk of hydrolysis fumes reaching the eyes.
Respiratory: All handling must occur in a certified Chemical Fume Hood.
Contingency: If work must occur outside a hood (e.g., emergency spill), use a Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges. The "AG" component is vital for neutralizing hydrolysis byproducts (HCl).
PPE Decision Logic Diagram
Figure 1: PPE Selection Decision Tree based on operational volume and risk factors.
Part 3: Operational Protocol (Step-by-Step)
Preparation (The "Dry" Standard)
Because of the hydrolytic instability, moisture is your enemy. It degrades your reagent and generates hazardous fumes.
Glassware: Oven-dried (
) for >2 hours. Cool under nitrogen flow.
Solvents: Use anhydrous solvents (DCM, THF) stored over molecular sieves.
Traps: If the reaction is heated, vent the condenser through a base trap (NaOH solution) to neutralize evolved HCl.
Transfer Techniques
NEVER pour this chemical. Pouring increases surface area, promoting volatilization and hydrolysis.
Small Scale (< 20 mL): Use a glass syringe with a long needle (deflected point to prevent coring septa).
Large Scale (> 20 mL): Use positive pressure cannula transfer (double-ended needle) using inert gas (
).
Decontamination of Tools
Do not wash contaminated glassware directly in the sink.
Place contaminated syringes/glassware in a "Quench Bath" (see Section 4) inside the hood.
Soak for 24 hours.
Rinse with water, then acetone, then standard wash.
Part 4: Emergency Response & Disposal[9]
Spill Management
Scenario: You drop a 50mL bottle inside the fume hood.
Alert: Announce the spill. Keep the hood sash low .
Do NOT use water: Adding water will generate a cloud of HCl gas.
Absorb: Use a non-combustible absorbent (Vermiculite or Dry Sand).[5]
Pro-Tip: Do not use standard paper towels; the reaction with the concentrated chemical can be exothermic.
Neutralize: Once absorbed, transfer the solid waste to a container. Treat the surface with a dilute solution of aqueous ammonia (5%) or sodium bicarbonate to neutralize trace acidity.
Segregation: Do not mix with strong oxidizers (e.g., nitric acid waste) or strong bases (exothermic hydrolysis).
Labeling: Clearly tag as "Contains Chloromethyl Ester – Potential Carcinogen – Acid Generator."
Destruction: The preferred method is high-temperature incineration with acid scrubbing.
Disposal Workflow Diagram
Figure 2: Waste stream management for halogenated esters.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1003 - 13 Carcinogens). [Link]
PubChem. (n.d.). Chloromethyl methyl ether (Compound Summary). National Library of Medicine. (Used as a proxy for chloromethyl ester functional group toxicity). [Link]